9-Vinyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66990-12-3 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
9-ethenylpurine |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h2-5H,1H2 |
InChI Key |
FEXQRPUJLWGPBP-UHFFFAOYSA-N |
SMILES |
C=CN1C=NC2=CN=CN=C21 |
Canonical SMILES |
C=CN1C=NC2=CN=CN=C21 |
Synonyms |
poly(9-vinylpurine) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 9-Vinyl-9H-Purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 9-vinyl-9H-purine, a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the vinyl group. This document details key synthetic methodologies, presents quantitative data for analogous reactions, and provides generalized experimental protocols.
Introduction to this compound
The introduction of a vinyl group onto the purine scaffold at the N9 position yields this compound, a valuable building block for further chemical transformations. The vinyl moiety can participate in various reactions, including polymerization, cycloadditions, and cross-coupling reactions, making it a versatile precursor for the synthesis of novel purine derivatives with potential applications in drug discovery and materials science. This guide explores the principal synthetic routes to access this important compound.
Synthesis Pathways
Several key methodologies have been established for the N-vinylation of heterocyclic compounds, which can be applied to the synthesis of this compound. These include direct vinylation with acetylene, transition metal-catalyzed cross-coupling reactions, and transvinylation reactions.
Direct Vinylation with Acetylene (Reppe Synthesis)
The direct vinylation of N-heterocycles with acetylene, a method pioneered by Walter Reppe, represents a direct and atom-economical approach. This reaction is typically performed under basic conditions and may require elevated temperatures and pressures.
Reaction Scheme:
Figure 1: Direct vinylation of purine with acetylene.
Experimental Protocol (General):
-
A high-pressure autoclave is charged with purine and a suitable solvent (e.g., dioxane, N-methylpyrrolidone).
-
A catalytic amount of a strong base (e.g., potassium hydroxide, sodium metal) is added.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with acetylene gas.
-
The reaction mixture is heated to the desired temperature (typically 150-200 °C) and stirred for several hours.
-
After cooling to room temperature, the excess acetylene pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography (e.g., silica gel column chromatography) or recrystallization to yield this compound.
Quantitative Data:
| N-Heterocycle | Base | Temperature (°C) | Pressure (atm) | Yield (%) |
| Carbazole | KOH | 180-200 | 15-20 | ~85 |
| Indole | KOH | 180-200 | 15-20 | ~84 |
| Imidazole | KOH | 180-200 | 15-20 | ~70 |
Table 1: Representative yields for the direct vinylation of N-heterocycles with acetylene. (Data is illustrative and based on general knowledge of Reppe vinylation).
Palladium-Catalyzed N-Vinylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. This approach can be adapted for the N-vinylation of purine using a vinyl halide (e.g., vinyl bromide or vinyl iodide) as the vinyl source.
Reaction Scheme:
Figure 2: Palladium-catalyzed N-vinylation of purine.
Experimental Protocol (General):
-
To a reaction vessel are added purine, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., a bulky phosphine ligand).
-
A base (e.g., cesium carbonate, potassium phosphate) and a solvent (e.g., toluene, dioxane) are added.
-
The vinyl halide (e.g., vinyl bromide, as a solution or gas) is introduced into the reaction mixture.
-
The vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring for several hours.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford this compound.
Quantitative Data:
Specific data for the palladium-catalyzed vinylation of purine is not available in the search results. The following table provides representative data for the N-vinylation of related azoles.
| Azole | Vinylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Imidazole | Vinyl Bromide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-90 |
| Pyrazole | Vinyl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 65-85 |
| Indole | Vinyl Iodide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 75-95 |
Table 2: Representative yields for the palladium-catalyzed N-vinylation of azoles. (Data is illustrative and based on general procedures for Buchwald-Hartwig amination).
Copper-Catalyzed N-Vinylation
Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods and are often more cost-effective. These reactions can utilize vinyl halides or vinylboronic acids as the vinylating agent.
Reaction Scheme:
Figure 3: Copper-catalyzed N-vinylation of purine.
Experimental Protocol (General):
-
A mixture of purine, a copper(I) salt (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) is prepared in a reaction flask.
-
A suitable solvent (e.g., DMF, DMSO) is added, followed by the vinylating agent (e.g., vinyl bromide or vinylboronic acid).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C for several hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to give this compound.
Quantitative Data:
While specific data for the copper-catalyzed vinylation of purine is scarce, the following table shows representative data for the N-arylation of purines, which proceeds via a similar mechanism.
| Purine Derivative | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Inosine | Phenylboronic Acid | Cu(OAc)₂ / Pyridine | Et₃N | CH₂Cl₂ | RT | 60-80 |
| Guanosine | 4-Tolylboronic Acid | Cu(OAc)₂ / Pyridine | Et₃N | CH₂Cl₂ | RT | 55-75 |
Table 3: Representative yields for the copper-catalyzed N-arylation of purine nucleosides. (Data is illustrative of copper-catalyzed C-N bond formation).
Transvinylation with Vinyl Acetate
Transvinylation involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate, to a nucleophile. This method can be catalyzed by transition metals such as palladium or iridium.
Reaction Scheme:
Figure 4: Transvinylation of purine with vinyl acetate.
Experimental Protocol (General):
-
In a reaction vessel, purine is dissolved in a large excess of vinyl acetate, which serves as both the vinyl source and the solvent.
-
A catalyst, such as an iridium complex (e.g., [Ir(cod)Cl]₂) or a palladium salt, and a base (e.g., sodium carbonate) are added.
-
The mixture is heated to reflux (around 72 °C) and stirred for an extended period, often 24-48 hours.
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the excess vinyl acetate is removed by distillation.
-
The residue is taken up in an organic solvent and washed with water to remove the base and any acetic acid formed.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Quantitative Data:
Biological Context: Purinergic Signaling
While the specific biological role of this compound is not extensively documented, it is important to consider the broader context of purinergic signaling. Purines, such as adenosine and ATP, are fundamental signaling molecules that act as extracellular messengers.[1] They activate a class of receptors known as purinoceptors, which are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[1][2]
The synthesis of novel purine derivatives like this compound is of significant interest as it allows for the exploration of new chemical space around a biologically validated scaffold. These derivatives could potentially act as agonists, antagonists, or allosteric modulators of purinoceptors, leading to the development of new therapeutic agents for a variety of diseases. For instance, derivatives of 9-cinnamyl-9H-purine have been investigated as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, demonstrating anti-inflammatory effects.[3] Inosine, another purine nucleoside, has shown antidepressant-like effects through the activation of adenosine A₁ and A₂A receptors and downstream signaling pathways involving PKA, PI3K/Akt, and ERK1/2.[4]
The vinyl group of this compound provides a reactive handle for the attachment of various functionalities, enabling the creation of libraries of compounds for screening against different biological targets within the purinergic signaling network and beyond.
Figure 5: Generalized purinergic signaling pathway.
Conclusion
The synthesis of this compound can be achieved through several established methods for N-vinylation of heterocycles. While direct vinylation with acetylene offers an atom-economical route, transition metal-catalyzed methods using palladium or copper provide milder and often more versatile alternatives. Transvinylation with vinyl acetate is another viable approach. The choice of method will depend on the available resources, desired scale, and tolerance of functional groups in more complex substrates. The resulting this compound is a valuable intermediate for the development of novel compounds with potential applications in medicine and materials science, particularly in the context of modulating purinergic signaling pathways. Further research is warranted to establish specific, optimized protocols for its synthesis and to explore its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 9-Vinyl-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 9-Vinyl-9H-purine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on data from analogous structures, including 9-substituted purines and other vinyl-substituted heterocyclic compounds. The methodologies provided are standard analytical chemistry protocols applicable for the characterization of such novel compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.2 | Singlet | - |
| H-6 | 8.6 - 8.9 | Singlet | - |
| H-8 | 8.0 - 8.3 | Singlet | - |
| H-1' (Vinyl) | 7.2 - 7.5 | Doublet of doublets | trans: 15-17, cis: 8-10 |
| H-2'a (Vinyl, trans) | 5.8 - 6.1 | Doublet of doublets | geminal: 0-2, trans: 15-17 |
| H-2'b (Vinyl, cis) | 5.3 - 5.6 | Doublet of doublets | geminal: 0-2, cis: 8-10 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 154 |
| C-4 | 148 - 151 |
| C-5 | 130 - 133 |
| C-6 | 145 - 148 |
| C-8 | 140 - 143 |
| C-1' (Vinyl) | 130 - 133 |
| C-2' (Vinyl) | 115 - 118 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium |
| C=C stretch (Vinyl) | 1640 - 1620 | Medium |
| C=N, C=C stretch (Purine ring) | 1610 - 1450 | Medium to Strong |
| C-H bend (Vinyl, out-of-plane) | 1000 - 900 | Strong |
| Ring skeletal vibrations | 1400 - 1000 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity | Relative Abundance |
| 146 | [M]⁺ (Molecular Ion) | High |
| 119 | [M - HCN]⁺ | Moderate |
| 92 | [M - 2HCN]⁺ | Moderate |
| 65 | [C₅H₃]⁺ | Low |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is recorded. Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and the collection of 16 to 64 transients to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]
-
KBr Pellet (for solids): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]
-
Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride). The solution is placed in a liquid sample cell.[3]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[4]
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent/KBr) is first collected.[4] The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[5] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks represent fragment ions, which provide information about the structure of the molecule.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Technical Guidance: Solubility of 9-Vinyl-9H-purine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
9-Vinyl-9H-purine is a heterocyclic aromatic compound. The purine ring system, with its multiple nitrogen atoms, is capable of hydrogen bonding, which generally imparts some degree of polarity. The vinyl group is nonpolar. The overall solubility of this compound will, therefore, be a balance between these polar and nonpolar characteristics.
It is anticipated that this compound will exhibit solubility in a range of organic solvents, with higher solubility expected in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and chlorinated solvents (e.g., dichloromethane, chloroform), and potentially lower solubility in nonpolar solvents (e.g., hexane, toluene). Its solubility in polar protic solvents (e.g., ethanol, methanol) will be influenced by the interplay of hydrogen bonding.
Due to the absence of specific data, experimental determination of solubility is essential for any application requiring this information, such as in polymerization reactions, formulation development, or analytical method development.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Add a known volume or weight of the temperature-equilibrated solvent to the vial containing the this compound. Cap the vial tightly.
-
Shaking and Incubation: Place the vial in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed in the thermostatic shaker for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. The filtration step should be performed quickly to minimize solvent evaporation.
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The solubility can be calculated from the mass of the solute and the mass or volume of the solvent used.
-
-
Quantitative Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the solubility, taking into account the dilution factor.
-
-
Data Reporting: Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reliability of the results.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. For any specific application, it is imperative to perform these experimental determinations to obtain accurate and reliable solubility data.
An In-depth Technical Guide on the Thermal Stability and Degradation of 9-Vinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comprehensive overview of the expected thermal behavior of 9-Vinyl-9H-purine based on available literature for structurally related purine derivatives. To date, specific experimental data on the thermal stability and degradation pathways of this compound has not been extensively reported in peer-reviewed literature. The information presented herein is intended to serve as a foundational resource for researchers initiating studies in this area.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive vinyl group, which allows for its incorporation into various polymeric structures and for further chemical modifications. Understanding the thermal stability and degradation profile of this molecule is crucial for its application in drug delivery systems, polymer synthesis, and as a scaffold in the development of novel therapeutic agents. This technical guide consolidates the current understanding of the thermal properties of purine derivatives and provides a projected framework for the analysis of this compound.
Thermal Stability of Purine Derivatives
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are instrumental in determining the thermal stability of chemical compounds.[1] Studies on various purine derivatives, including caffeine, theophylline, theobromine, and uric acid, have revealed that their thermal decomposition typically occurs in multiple stages.[1][2][3][4][5] The stability of these compounds is influenced by their substitution patterns and intermolecular interactions in the solid state.
While specific data for this compound is not available, a comparative analysis of related purine compounds can offer insights into its expected thermal behavior. The following table summarizes the thermal decomposition data for several well-studied purine derivatives.
Table 1: Thermal Decomposition Data of Selected Purine Derivatives
| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Major Mass Loss (%) | Experimental Conditions |
| Theophylline | ~250 | 273 (melting), 350 (evaporation) | >95% | 20°C/min, N₂ atmosphere[4] |
| Caffeine | ~175 | 270 (melting), 312 (evaporation) | >95% | 20°C/min, N₂ atmosphere[5] |
| Uric Acid | ~375 | >400 | ~89% (up to 600°C) | 20°C/min, N₂ atmosphere[3] |
| Aminophylline | ~140 | 140 (ethylenediamine loss), 273 & 330 (theophylline melting & evaporation) | Stepwise | 20°C/min, N₂ atmosphere[3] |
Note: The data presented is compiled from various sources and experimental conditions may vary. The decomposition of some purines like theophylline and caffeine is characterized by sublimation/evaporation following melting.
Based on the structure of this compound, it is hypothesized that its thermal decomposition may initiate with the cleavage of the vinyl group, followed by the subsequent breakdown of the purine ring at higher temperatures.
Experimental Protocols for Thermal Analysis
A standardized experimental approach is crucial for obtaining reproducible data on the thermal stability of this compound. The following protocol is a general guideline based on methodologies reported for other purine derivatives.[4]
Objective: To determine the thermal stability and degradation profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Materials and Equipment:
-
This compound sample
-
TGA-DSC instrument
-
Inert gas (e.g., Nitrogen, Argon) of high purity
-
Analytical balance
-
Sample pans (e.g., aluminum, platinum)
Experimental Workflow:
Caption: Experimental workflow for TGA-DSC analysis.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA/DSC pan.
-
Instrument Setup:
-
Set the temperature program to ramp from room temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition:
-
Place the sample pan in the TGA-DSC instrument.
-
Initiate the temperature program and record the sample weight and heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass loss at each stage.
-
Analyze the DSC curve to identify thermal events such as melting, crystallization, and decomposition (endothermic or exothermic peaks).
-
The heating rate can significantly influence the observed decomposition temperatures; therefore, using multiple heating rates can provide more detailed kinetic information.[1]
Hypothetical Thermal Degradation Pathway
In the absence of specific experimental data for this compound, a plausible thermal degradation pathway can be proposed based on its chemical structure. The degradation of purine nucleotides in biological systems is a well-understood enzymatic process leading to uric acid.[6][7][8] However, thermal degradation is a non-specific process driven by high temperatures.
It is hypothesized that the initial step in the thermal degradation of this compound involves the homolytic cleavage of the N-vinyl bond, which is likely to be the weakest bond. This would result in the formation of a purinyl radical and a vinyl radical. Subsequent degradation would involve the fragmentation of the purine ring itself.
Caption: A plausible thermal degradation pathway.
Conclusion
While the thermal stability and degradation of this compound have not been specifically detailed in the existing literature, this guide provides a framework for its investigation based on the known behavior of related purine derivatives. The provided experimental protocol offers a starting point for researchers to systematically characterize the thermal properties of this important molecule. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in identifying the evolved gas-phase products and elucidating the precise degradation mechanism. Such data will be critical for advancing the application of this compound in various scientific and industrial fields.
References
Quantum Chemical Calculations for 9-Vinyl-9H-purine: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. The introduction of a vinyl group at the N9 position of the purine scaffold, creating 9-Vinyl-9H-purine, is of significant interest for its potential applications in drug design and materials science. The vinyl moiety can act as a reactive handle for polymerization or as a point of interaction with biological targets.
Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the structural, electronic, and reactive properties of molecules like this compound. By solving the Schrödinger equation with certain approximations, these methods can predict molecular geometries, vibrational spectra, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is invaluable for understanding the molecule's stability, reactivity, and potential biological activity.
This technical guide outlines the standard computational protocols for a thorough quantum chemical investigation of this compound. It is intended to serve as a roadmap for researchers aiming to perform such calculations and interpret the results.
Computational Methodology
The following section details the typical computational workflow for the quantum chemical analysis of this compound.
Software
A variety of software packages are available for performing quantum chemical calculations. A common choice is the Gaussian suite of programs, which offers a wide range of theoretical methods and basis sets. Other suitable software includes ORCA, GAMESS, and Spartan.
Molecular Structure Optimization
The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its optimized geometry. This is achieved by finding the minimum on the potential energy surface.
-
Theoretical Level: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules.
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this type of molecule. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the orbital shapes.
The optimization calculation is typically performed without any symmetry constraints to ensure that the true global minimum on the potential energy surface is found.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation should be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated harmonic frequencies can be compared with experimental infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.
Electronic Properties Analysis
With the optimized geometry, a range of electronic properties can be calculated.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap suggests that the molecule is more easily excitable and more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying regions that are prone to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugation.
Data Presentation
The following tables are templates for summarizing the quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |
| Bond Lengths | N1-C2 | Data not available |
| C2-N3 | Data not available | |
| ... | Data not available | |
| N9-C1' (vinyl) | Data not available | |
| C1'-C2' (vinyl) | Data not available | |
| Bond Angles | C2-N1-C6 | Data not available |
| N1-C2-N3 | Data not available | |
| ... | Data not available | |
| Dihedral Angles | C4-N9-C1'-C2' | Data not available |
| ... | Data not available |
Table 2: Calculated Vibrational Frequencies for this compound
| Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| 1 | C-H stretch (vinyl) | Data not available | Data not available | Data not available | Data not available |
| 2 | C=C stretch (vinyl) | Data not available | Data not available | Data not available | Data not available |
| 3 | Purine ring stretch | Data not available | Data not available | Data not available | Data not available |
| ... | ... | Data not available | Data not available | Data not available | Data not available |
Table 3: Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
| Dipole Moment | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
Visualizations
The following diagrams illustrate key concepts and workflows in the quantum chemical analysis of this compound.
Caption: Computational and Experimental Workflow for this compound Analysis.
Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.
Conclusion
While specific computational data for this compound is not yet prevalent in the scientific literature, the established methodologies of quantum chemistry provide a clear path for its investigation. A thorough computational study, as outlined in this guide, would yield valuable insights into the molecule's structure, stability, and electronic properties. This information can guide synthetic efforts, help in the interpretation of experimental data, and inform the design of novel purine derivatives for applications in medicinal chemistry and materials science. It is our hope that this methodological whitepaper will encourage and facilitate future research into the quantum chemical properties of this compound.
References
The Dawn of a New Scaffold: A Technical Guide to the Discovery and History of Purine Vinyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and historical development of purine vinyl derivatives, a class of compounds that has garnered significant interest in medicinal chemistry and molecular biology. From their initial synthesis to their application as versatile research tools and potential therapeutic agents, this document provides a comprehensive overview of the core milestones, experimental methodologies, and biological significance of these molecules.
A Historical Perspective: The Genesis of Vinylpurines
The exploration of purine vinyl derivatives began in the mid-20th century, driven by an interest in modifying the structure of naturally occurring purines to investigate their biological roles and to create novel compounds with therapeutic potential. A pivotal moment in this journey was the work of Josef Pitha and Paul O. P. Ts'o, who in 1968, laid the foundation for the synthesis of N-vinylpurines. Their research described a novel method for the introduction of a vinyl group at the N9 position of the purine ring system.
Subsequent research further refined the synthetic routes to C-vinylpurines, where the vinyl group is attached to a carbon atom of the purine core, typically at the C6 or C8 position. These developments were largely enabled by the advent of palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, in the latter half of the 20th century. These powerful synthetic tools allowed for the efficient and regioselective introduction of vinyl groups onto the purine scaffold, opening the door to the creation of a diverse library of derivatives.
Key Synthetic Methodologies: Crafting the Vinylpurine Core
The synthesis of purine vinyl derivatives can be broadly categorized into two main approaches: the formation of N-vinylpurines and the construction of C-vinylpurines.
Synthesis of N-Vinylpurines: The Vinyl Interchange Reaction
One of the earliest and most straightforward methods for the synthesis of N-vinylpurines is the vinyl interchange reaction. This method, utilized in the pioneering work of Pitha and Ts'o, involves the reaction of a purine with vinyl acetate in the presence of a mercury(II) acetate catalyst and sulfuric acid.
Experimental Protocol: Synthesis of 6-Chloro-9-vinylpurine
-
Reactants: 6-chloropurine, vinyl acetate, mercury(II) acetate, sulfuric acid.
-
Procedure: A suspension of 6-chloropurine in a significant excess of vinyl acetate is prepared. To this suspension, a catalytic amount of mercury(II) acetate is added, followed by a drop of concentrated sulfuric acid. The reaction mixture is then heated under reflux. The progress of the reaction is monitored by the dissolution of the starting purine. Upon completion, the excess vinyl acetate is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield 6-chloro-9-vinylpurine.
Synthesis of C-Vinylpurines: Palladium-Catalyzed Cross-Coupling Reactions
The introduction of a vinyl group at a carbon atom of the purine ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Stille and Suzuki reactions are the most commonly employed methods.
Experimental Protocol: General Procedure for Stille Coupling
-
Reactants: A halogenated purine derivative (e.g., 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine), a vinylstannane reagent (e.g., tributyl(vinyl)stannane), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., anhydrous dioxane).
-
Procedure: The halogenated purine, vinylstannane, and palladium catalyst are dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to reflux for a specified period, typically several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C-vinylpurine derivative.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reactants: A halogenated purine derivative, a vinylboronic acid or ester, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., sodium carbonate), and a solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Procedure: The halogenated purine, vinylboronic acid/ester, palladium catalyst, phosphine ligand, and base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 100 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the C-vinylpurine product.
Biological Activities and Quantitative Data
Purine vinyl derivatives have been investigated for a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. The vinyl group can act as a reactive handle for covalent modification of biological targets or can influence the binding affinity and selectivity of the purine scaffold for specific enzymes or receptors.
Table 1: Inhibitory Activity of Selected Purine Vinyl Derivatives
| Compound | Target | Activity | IC50 (µM) |
| Poly(9-vinyladenine) | Murine Leukemia Virus Reverse Transcriptase | Antiviral | - |
| O6-Cyclohexylmethyl-2-(4'-sulfamoylanilino)-9-vinylpurine | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | 0.08 |
| (R)-N2-(1-Ethyl-propyl)-N6-(4-methoxy-benzyl)-9-vinyl-9H-purine-2,6-diamine | Cyclin-Dependent Kinase 1 (CDK1) | Anticancer | 0.25 |
| N2-(1-Ethyl-propyl)-N6-(4-methoxy-benzyl)-9-vinyl-9H-purine-2,6-diamine | Cyclin-Dependent Kinase 5 (CDK5) | Anticancer | 0.35 |
Signaling Pathways and Mechanisms of Action
The biological effects of purine vinyl derivatives are mediated through their interaction with various cellular signaling pathways. A significant area of investigation has been their role as kinase inhibitors.
Kinase Inhibition
Many purine vinyl derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular processes. By mimicking the natural purine substrate, ATP, these compounds can bind to the ATP-binding site of kinases and block their catalytic activity. This inhibition can disrupt downstream signaling cascades that are often dysregulated in diseases such as cancer.
The Ascending Trajectory of Vinyl-Substituted Purines in Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – October 30, 2025 – The class of heterocyclic compounds known as vinyl-substituted purines is attracting significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the potential of these molecules as kinase inhibitors, antiviral agents, and anticancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and elucidates the signaling pathways influenced by these promising compounds.
Introduction: The Versatility of the Purine Scaffold
Purines are fundamental components of nucleic acids and coenzymes, and their derivatives have long been a cornerstone of medicinal chemistry. The introduction of a vinyl (-CH=CH2) group to the purine core at various positions (C2, C6, or C8) has been shown to significantly modulate their biological properties. This modification can enhance binding affinity to target proteins, provide sites for further chemical modification, and influence the overall pharmacokinetic profile of the molecule. This guide will delve into the structure-activity relationships (SAR) of vinyl-substituted purines and their therapeutic potential.
Kinase Inhibition: A Prominent Therapeutic Target
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Vinyl-substituted purines have emerged as promising scaffolds for the development of potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibition
Several studies have investigated the potential of vinyl-purine analogs as inhibitors of key oncogenic kinases such as EGFR and Src. While specific IC50 values for a broad range of vinyl-substituted purines are still emerging in the public domain, related purine derivatives have shown significant inhibitory activity. For instance, 2,6,9-trisubstituted purines have been identified as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12), with some analogs exhibiting GI50 values of less than 50 nM against cancer cell lines. Further research is focused on synthesizing and screening vinyl-substituted analogs to enhance potency and selectivity.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Novel purine analogues have demonstrated significant potential as CDK2 inhibitors. For example, certain synthesized purine derivatives showed greater cytotoxicity against PA-1 and MCF-7 cancer cell lines, with IC50 values of 1.08 µM and 3.54 µM, respectively, compared to the known CDK inhibitor seliciclib. These compounds also exhibited greater affinity against CDK2 in kinase selectivity assays with IC50 values of 0.21 µM and 0.59 µM. The introduction of a vinyl group is a promising strategy to further optimize these CDK inhibitors.
Table 1: Kinase Inhibitory Activity of Selected Purine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | GI50/IC50 (µM) |
| Purine Analog 5g | CDK2 | 0.21 | PA-1 | 1.08 |
| Purine Analog 5i | CDK2 | 0.59 | MCF-7 | 3.54 |
| Seliciclib (Standard) | CDK2 | 0.63 | PA-1 / MCF-7 | 8.43 / 5.46 |
| 2,6,9-Trisubstituted Purine 30d | CDK12 | < 0.05 | SK-Br3 / HCC1954 | < 0.05 |
| 2,6,9-Trisubstituted Purine 30e | CDK12 | < 0.05 | SK-Br3 / HCC1954 | < 0.05 |
Note: Data for non-vinyl substituted purines is included to highlight the potential of the purine scaffold. Specific data for a wide range of vinyl-substituted purines is a key area of ongoing research.
Antiviral Activity: Combating Viral Infections
The structural similarity of purine analogs to natural nucleosides makes them ideal candidates for antiviral drug development. These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
Mechanism of Action
The primary antiviral mechanism of many nucleoside analogs, including purine derivatives, involves their intracellular phosphorylation to the active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA synthesis. The introduction of a vinyl group can influence the substrate specificity for viral versus host cell kinases, potentially leading to a wider therapeutic window.
Antiviral Screening Data
While comprehensive EC50 data for a wide array of vinyl-substituted purines against various viruses is not yet consolidated in publicly available literature, the general class of purine nucleoside analogs has shown broad-spectrum antiviral activity. For example, carbocyclic analogues of 2-amino-6-substituted-purine ribofuranosides have demonstrated significant activity against Herpes Simplex Virus-1 (HSV-1) and vaccinia virus. The development and screening of vinyl-substituted versions of these compounds is a logical next step in the pursuit of novel antiviral agents.
Table 2: Antiviral Activity of Selected Purine Nucleoside Analogs
| Compound | Virus | EC50 (µM) | Cell Line |
| Carbocyclic 2,6-diaminopurine ribofuranoside | HSV-1 | - | - |
| Carbocyclic 2-amino-6-chloropurine ribofuranoside | HSV-1 | - | - |
| Carbocyclic 2-amino-6-(methylamino)purine ribofuranoside | HSV-1 | - | - |
Note: Specific EC50 values for these carbocyclic purine analogs were not provided in the cited source, but their significant activity was highlighted. This table represents the current state of publicly available data and will be updated as more specific quantitative information becomes available.
Anticancer Properties: Targeting Proliferation and Survival
The ability of vinyl-substituted purines to inhibit key kinases involved in cell cycle progression and signal transduction directly translates to their potential as anticancer agents.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of purine derivatives are often evaluated against a panel of human cancer cell lines. For instance, novel purine analogues have been screened against the NCI-60 panel of cancer cell lines, with some compounds showing significant growth inhibition (GI) percentages at a 10 µM dose. Specifically, certain derivatives demonstrated high efficacy against ovarian cancer (OVCAR-4) and glioblastoma (SNB-75) cell lines.
Table 3: Cytotoxicity of Selected Purine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Growth Inhibition (%) at 10 µM | IC50 (µM) |
| Purine Analog 5g | OVCAR-4 | 98.09 | - |
| Purine Analog 5i | SNB-75 | 90 | - |
| Purine Analog 5g | PA-1 | - | 1.08 |
| Purine Analog 5i | MCF-7 | - | 3.54 |
Note: This table presents a selection of available data. Comprehensive screening of a wide range of vinyl-substituted purines is necessary to establish a complete cytotoxicity profile.
Experimental Protocols
To facilitate further research and validation of the findings presented, this section outlines key experimental methodologies.
Synthesis of Vinyl-Substituted Purines
A common and effective method for the synthesis of vinyl-substituted purines is the Palladium-catalyzed Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling for the Synthesis of 6-Vinylpurine Derivatives
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 6-halopurine derivative (1 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents), and a copper(I) co-catalyst like CuI (0.1-0.2 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Addition of Reagents: Add a base, typically an amine such as triethylamine (2-3 equivalents), to the mixture. Then, slowly add the vinylating agent, such as tributyl(vinyl)tin for Stille coupling or a terminal alkyne followed by reduction for a Sonogashira-based approach (1.1-1.5 equivalents), via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted purine.
In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that can be used to measure the activity of a wide range of kinases and their inhibition by compounds.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the vinyl-substituted purine inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the vinyl-substituted purine compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[1][2][3][4]
Antiviral Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.
Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the vinyl-substituted purine compound.
-
Overlay Application: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques (localized areas of cell death) to form.
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Signaling Pathways and Visualizations
Vinyl-substituted purines, particularly as kinase inhibitors, can modulate key signaling pathways involved in cell growth, proliferation, and survival. Understanding these interactions is crucial for elucidating their mechanism of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in cancer. Inhibition of kinases within this pathway is a major focus of cancer drug discovery. Purine derivatives have been investigated as inhibitors of PI3K and Akt.
Caption: PI3K/Akt signaling pathway and potential inhibition points for vinyl-substituted purines.
Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also a key target in cancer therapy.
Caption: Ras-Raf-MEK-ERK (MAPK) pathway and potential targets for vinyl-substituted purines.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors involves a multi-step workflow.
Caption: A typical workflow for the screening and characterization of kinase inhibitors.
Conclusion and Future Directions
Vinyl-substituted purines represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated activity as kinase inhibitors, coupled with the established role of the purine scaffold in antiviral and anticancer therapies, positions them as a focal point for future research. The key to unlocking their full therapeutic potential lies in the systematic synthesis and screening of diverse libraries of these compounds to establish comprehensive structure-activity relationships. Further investigation into their mechanisms of action and their effects on specific signaling pathways will be crucial for the development of novel, targeted therapies for a range of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
9-Vinyl-9H-purine: A Technical Guide to Synthesis and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Vinyl-9H-purine is a versatile monomer that holds significant potential in the development of novel polymers and as a scaffold in medicinal chemistry. Its unique electronic and structural properties make it a valuable building block for materials science and drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound and its derivatives, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to support researchers and developers in harnessing the potential of this important compound.
Commercial Availability
Direct commercial availability of unsubstituted this compound is limited. Our research indicates that this compound is not typically offered as a stock item by major chemical suppliers. However, several derivatives of 9-vinylpurine are commercially available, suggesting that while the parent compound may require custom synthesis, its chemical space is accessible.
The following table summarizes the commercial availability of key 9-vinylpurine derivatives. Researchers interested in these compounds can inquire with the listed suppliers for quotations and lead times.
| Compound Name | CAS Number | Supplier(s) | Notes |
| 6-Chloro-9-vinyl-9H-purine | 15816-12-3 | BLD Pharm | Available for online orders. |
| 9-Vinyl-9H-purin-6-amine (9-Vinyladenine) | 20245-85-6 | CymitQuimica (Brand: Fluorochem) | Available in various quantities (e.g., 10mg, 100mg, 250mg). Intended for laboratory use. |
Note: The availability and pricing of these compounds are subject to change. It is recommended to contact the suppliers directly for the most current information. The lack of readily available this compound underscores the importance of reliable synthetic methods.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 9H-purine followed by an elimination reaction. The following protocol is based on established methods for the N-vinylation of heterocyclic compounds, most notably the work of Pitha and Ts'o.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9-(2-Chloroethyl)-9H-purine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 9H-purine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K2CO3, 2-3 equivalents), portion-wise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: To the resulting purine salt, add 1-bromo-2-chloroethane (1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 9-(2-chloroethyl)-9H-purine.
Step 2: Synthesis of this compound (Dehydrohalogenation)
-
Reaction Setup: Dissolve the purified 9-(2-chloroethyl)-9H-purine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Base Addition: Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 2-3 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents), to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound production.
Logical Relationship of Synthesis Steps
The synthesis of this compound is a sequential process where the successful formation of the intermediate in the first step is critical for the final elimination reaction. The logical flow ensures the regioselective introduction of the vinyl precursor at the N9 position of the purine ring, which is generally favored under the described alkylation conditions.
Caption: Logical flow of the this compound synthesis.
Conclusion
While this compound is not a readily available commercial product, its synthesis is achievable through a well-established two-step chemical sequence. This guide provides researchers and drug development professionals with the necessary information to either procure commercially available derivatives or to undertake the synthesis of the parent compound. The availability of a reliable synthetic protocol opens the door to further exploration of this compound in various scientific and technological applications.
Safety and Handling of 9-Vinyl-9H-purine: A Technical Guide
Hazard Identification and General Precautions
Due to the absence of specific toxicological data, a thorough risk assessment must be conducted before handling 9-Vinyl-9H-purine. The purine scaffold is biologically active, and the vinyl group can be reactive. It should be considered an irritant at a minimum, with unknown potential for more severe health effects.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use.[1]
-
A stock solution, if prepared, may be made by dissolving in organic solvents like DMSO or dimethylformamide.[2]
Quantitative Data and Physical Properties
Specific physical and toxicological data for this compound are not available. The table below contains information for the parent compound, 9H-Purine, to provide some context.
| Property | Data (for 9H-Purine) | Reference |
| Molecular Formula | C₅H₄N₄ | [2] |
| Molecular Weight | 120.1 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| UV/Vis | λmax: 264 nm | [2] |
| Solubility (Aqueous) | Approx. 10 mg/mL in PBS (pH 7.2) | [2] |
| Solubility (Organic) | Approx. 30 mg/mL in DMSO | [2] |
| Approx. 20 mg/mL in DMF | [2] | |
| Storage Temperature | -20°C | [2] |
| Stability | ≥4 years at -20°C | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its solutions.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A lab coat is mandatory.[3] |
| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Storage and Incompatible Materials
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1] Based on data for the parent purine, storage at -20°C is recommended for long-term stability.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][3]
Accidental Release and First Aid Measures
| Situation | Procedure |
| Spill | Evacuate personnel to a safe area.[1] Wear appropriate PPE. Avoid dust formation.[1] Sweep up the solid material and place it into a suitable container for disposal.[1] Do not let the product enter drains.[1] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air.[3] If symptoms occur, seek medical attention. |
| Ingestion | Do not ingest. If swallowed, seek immediate medical assistance.[1] |
Experimental Protocols and Visualizations
The synthesis of 9-substituted purines often involves the reaction of a purine salt with an appropriate alkylating or vinylating agent. Below is a generalized workflow and a conceptual safety pathway.
Generalized Synthetic Workflow
The synthesis of 9-substituted purines can be achieved through various methods, including the Mitsunobu reaction or direct N-alkylation. The following diagram illustrates a generalized workflow for such a synthesis, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of 9-substituted purines.
Safety and Handling Logical Pathway
This diagram outlines the logical steps for safely handling a compound with limited safety data like this compound.
Caption: Logical safety pathway for handling compounds with unknown toxicity.
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
References
Methodological & Application
Application Notes and Protocols: Radical Polymerization of 9-Vinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the free-radical solution polymerization of 9-Vinyl-9H-purine, a monomer of significant interest for the synthesis of novel polymers with potential applications in drug delivery, biomaterials, and electronics. The resulting polymer, poly(this compound), possesses a unique combination of a flexible polyvinyl backbone and pendant purine moieties, which can engage in various intermolecular interactions. This protocol describes a method using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a thermal initiator in an organic solvent. Additionally, this document outlines standard procedures for the characterization of the synthesized polymer, including determination of molecular weight and its distribution by Gel Permeation Chromatography (GPC), structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy, and assessment of thermal stability through Thermogravimetric Analysis (TGA). Representative data from structurally similar polymers are provided for comparative purposes.
Introduction
Nucleobase-containing polymers are a class of macromolecules that mimic the structure of nucleic acids, offering a wide range of functionalities. Poly(this compound) is a member of this class, featuring a purine ring attached to a vinyl polymer backbone. The purine moiety allows for hydrogen bonding and π-π stacking interactions, making these polymers attractive for applications requiring specific molecular recognition, self-assembly, and biocompatibility. The radical polymerization of this compound provides a straightforward method to synthesize this polymer with controllable molecular weights. This protocol is based on established procedures for the polymerization of N-vinyl heterocyclic monomers.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (purity > 98%)
-
Initiator: 2,2'-azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Solvent: Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF)
-
Precipitation Solvent: Diethyl ether or n-hexane
-
Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser and magnetic stirrer
-
Inert Gas: Argon or Nitrogen
-
Heating and Stirring: Oil bath with a magnetic stir plate
-
Purification: Filtration apparatus (e.g., Büchner funnel)
-
Drying: Vacuum oven
Polymerization Procedure
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 6.84 mmol) and AIBN (e.g., 0.011 g, 0.068 mmol, for a monomer to initiator molar ratio of 100:1) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization Reaction: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). Immerse the flask in a preheated oil bath at 70-80 °C.
-
Reaction Time: Allow the polymerization to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours). The solution may become more viscous as the polymer forms.
-
Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as diethyl ether or n-hexane (e.g., 200 mL), with constant stirring.
-
Polymer Isolation: Collect the precipitated white polymer by filtration using a Büchner funnel.
-
Purification: Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Storage: Store the final poly(this compound) product in a desiccator to protect it from moisture.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are employed to confirm the structure of the resulting polymer. The characteristic signals of the vinyl group in the monomer (typically in the range of 5-7 ppm in ¹H NMR) should disappear, while broad signals corresponding to the polymer backbone protons will appear.
Expected ¹H NMR (in DMSO-d₆) Chemical Shifts (broad signals):
-
Polymer Backbone (CH, CH₂): 1.5 - 2.5 ppm
-
Purine Ring Protons: 7.5 - 8.5 ppm
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer.
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability of the polymer. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) by heating the sample at a constant rate and monitoring the weight loss as a function of temperature. For poly(N-vinylimidazole), a structurally related polymer, the main decomposition occurs in the range of 340–500 °C[1][2][3].
Data Presentation
The following tables summarize representative quantitative data obtained for polymers structurally similar to poly(this compound), such as poly(9-vinyladenine) and poly(N-vinylcarbazole). These values can be used as a benchmark for the characterization of the synthesized poly(this compound).
| Parameter | Poly(9-vinyladenine) (Representative) | Poly(N-vinylcarbazole) (Representative) |
| Mₙ ( g/mol ) | 15,000 - 30,000 | 20,000 - 100,000 |
| Mₙ ( g/mol ) | 25,000 - 60,000 | 40,000 - 250,000 |
| PDI (Mₙ/Mₙ) | 1.5 - 2.5 | 1.8 - 3.0 |
| Monomer Conversion (%) | 60 - 85 | 70 - 95 |
| Thermal Property | Poly(N-vinylimidazole) (Representative) |
| Decomposition Temperature | 340 - 500 °C (main step)[1][2][3] |
| Char Yield at 600 °C (%) | ~20 |
Mandatory Visualization
Caption: Experimental workflow for the radical polymerization of this compound.
Caption: Simplified mechanism of free-radical polymerization.
References
Application Notes and Protocols for 9-Vinyl-9H-purine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine scaffolds are fundamental components of nucleic acids and coenzymes, and their derivatives are pivotal in drug discovery, with applications as anticancer, antiviral, and anti-inflammatory agents. The ability to conjugate purines to other molecules with high efficiency and specificity is therefore of significant interest in medicinal chemistry and chemical biology. 9-Vinyl-9H-purine is a modified purine base that, while not extensively documented in traditional copper-catalyzed or strain-promoted click chemistry, presents a compelling opportunity for application in inverse electron demand Diels-Alder (IEDDA) reactions.
The vinyl group of this compound can act as an electron-rich dienophile in IEDDA reactions, reacting rapidly and selectively with electron-poor dienes, most notably tetrazines. This bioorthogonal reaction is a type of "click chemistry" known for its fast kinetics, high specificity, and biocompatibility, proceeding without the need for a metal catalyst. This makes it an ideal strategy for bioconjugation, enabling the labeling of biomolecules, the synthesis of drug conjugates, and the development of diagnostic probes under physiological conditions.
These application notes provide a prospective overview of the use of this compound in IEDDA click chemistry, including a representative protocol, comparative kinetic data from related dienophiles, and potential applications in drug development.
Principle of the Reaction: Inverse Electron Demand Diels-Alder (IEDDA)
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (e.g., a substituted tetrazine) and an electron-rich dienophile (e.g., the vinyl group of this compound). The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. This interaction leads to the rapid formation of a dihydropyridazine intermediate, which quickly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), irreversibly forming a stable pyridazine product.
Potential Applications
The bioorthogonal nature of the IEDDA reaction with this compound opens up a range of applications in biomedical research:
-
Biomolecule Labeling: Site-specific incorporation of this compound into DNA or RNA could allow for the fluorescent or affinity labeling of nucleic acids for imaging and pull-down studies.
-
Drug Conjugation: this compound can be used as a handle to conjugate small molecule drugs to targeting moieties like antibodies or peptides, creating targeted drug delivery systems.
-
PROTACs and Molecular Glues: The vinyl-purine moiety can be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to link a target-binding element with an E3 ligase-recruiting element.
-
In Situ Drug Synthesis: IEDDA reactions can be used for the in situ synthesis of active pharmaceutical ingredients from pro-drugs containing the this compound moiety.
Quantitative Data
| Dienophile | Diene (Tetrazine) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| Ethyl vinyl ether | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | 0.012 | 10% H₂O in DMF | [1] |
| Ethyl vinyl ether | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 0.003 | 10% H₂O in DMF | [1] |
| Ethyl vinyl ether | 3,6-diphenyl-1,2,4,5-tetrazine | 0.002 | 10% H₂O in DMF | [1] |
| 5-norbornen-2-ol | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | 0.189 | 10% H₂O in DMF | [1] |
Experimental Protocols
The following is a representative protocol for the IEDDA reaction between this compound and a tetrazine-functionalized molecule. This protocol is based on established procedures for IEDDA reactions with other vinyl dienophiles.[1]
Materials
-
This compound
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye-tetrazine conjugate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another biocompatible buffer.
-
Organic Solvent (if needed for solubility): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Analytical Instruments: HPLC, LC-MS, and/or NMR for reaction monitoring and product characterization.
Protocol: Small Molecule Conjugation
-
Preparation of Reactants:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the tetrazine-functionalized molecule (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
To this, add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of the tetrazine-functionalized molecule stock solution.
-
If necessary, add the reaction buffer to achieve the desired final concentration (typically in the micromolar to low millimolar range). Ensure the final concentration of the organic solvent is compatible with the stability of the reactants and any biomolecules, if present (usually <5%).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C.
-
The reaction is typically rapid, with significant product formation expected within minutes to a few hours, depending on the concentrations and the specific tetrazine used.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
For quantitative analysis, use analytical techniques such as HPLC or LC-MS to measure the consumption of reactants and the formation of the product.
-
-
Purification (if necessary):
-
If unreacted starting materials or byproducts need to be removed, the product can be purified using standard chromatographic techniques such as preparative HPLC or column chromatography.
-
Visualizations
Reaction Pathway
Caption: Proposed IEDDA reaction pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for IEDDA conjugation.
Conclusion
While the application of this compound in click chemistry is an emerging area, its potential as a dienophile in inverse electron demand Diels-Alder reactions is significant. This bioorthogonal conjugation strategy offers a powerful tool for researchers in drug development and chemical biology, enabling the precise and efficient modification of molecules of interest under mild, biocompatible conditions. The provided protocols and data serve as a starting point for exploring this promising application. Further research is warranted to fully characterize the kinetics and scope of IEDDA reactions with this compound and to realize its full potential in various biomedical applications.
References
Application Notes and Protocols for the Functionalization of Polymers with 9-Vinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with bioactive molecules is a rapidly advancing field in materials science, with significant implications for drug delivery, diagnostics, and regenerative medicine. 9-Vinyl-9H-purine, a vinyl-substituted analog of the fundamental biological building block purine, presents a unique opportunity for creating polymers with tailored biological interactions. The purine moiety can engage in hydrogen bonding and π-π stacking interactions, potentially enabling targeted drug delivery to cells with high purine receptor expression or facilitating the self-assembly of polymer chains into complex nanostructures.
These application notes provide an overview of the potential applications and detailed protocols for the synthesis and characterization of polymers functionalized with this compound. The methodologies described are based on established principles of polymer chemistry and are intended to serve as a foundational guide for researchers exploring this novel class of functional polymers.
Potential Applications
Polymers functionalized with this compound are anticipated to have a range of applications in the biomedical field, including:
-
Targeted Drug Delivery: The purine group can act as a targeting ligand for specific cell surface receptors, such as adenosine receptors, which are often overexpressed in cancer cells. This can enhance the selective delivery of conjugated therapeutic agents.
-
Nucleic Acid Mimicry: The purine-functionalized polymer backbone can mimic the structure of polynucleotides, allowing for potential interactions with single-stranded DNA or RNA for diagnostic or therapeutic purposes.
-
Biomaterial Coatings: Coating medical implants or devices with purine-functionalized polymers could improve biocompatibility and reduce thrombogenicity due to the inherent biological nature of the purine molecule.
-
Hydrogel Formation: The hydrogen bonding capabilities of the purine moieties can be exploited to form physically crosslinked hydrogels for applications in tissue engineering and controlled release.
Experimental Protocols
Two primary strategies for the functionalization of polymers with this compound are presented:
-
Direct Polymerization of this compound: This involves the synthesis of a homopolymer or copolymer starting from the this compound monomer.
-
Grafting of this compound onto a Pre-existing Polymer Backbone: This method allows for the modification of well-characterized polymers with the purine functionality.
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes the synthesis of a homopolymer of this compound using a free-radical initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and nitrogen/argon line
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and drying
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 6.84 mmol) and AIBN (e.g., 0.011 g, 0.068 mmol, 1 mol% relative to monomer) in anhydrous DMF (10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 24 hours.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at 40 °C to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure by ¹H NMR and ¹³C NMR. The disappearance of the vinyl proton signals and the appearance of a broad polymer backbone signal will indicate successful polymerization.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the purine ring and the polymer backbone through characteristic vibrational bands.
Illustrative Data:
| Parameter | Illustrative Value |
| Monomer:Initiator Ratio | 100:1 |
| Reaction Time (hours) | 24 |
| Yield (%) | 85 |
| Mn ( g/mol ) by GPC | 25,000 |
| PDI by GPC | 1.8 |
Protocol 2: Grafting of this compound onto a Poly(acrylic acid) Backbone
This protocol details the "grafting-to" approach, where pre-synthesized poly(this compound) with a reactive end-group is attached to a poly(acrylic acid) backbone.
Materials:
-
Poly(acrylic acid) (PAA)
-
Amino-terminated poly(this compound) (synthesized separately)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Activation of PAA: Dissolve poly(acrylic acid) (e.g., 0.5 g) in anhydrous DMSO (20 mL). Add EDC (e.g., 1.5 molar excess to acrylic acid units) and NHS (e.g., 1.5 molar excess to acrylic acid units). Stir the reaction at room temperature for 4 hours to activate the carboxylic acid groups.
-
Grafting Reaction: Dissolve amino-terminated poly(this compound) (e.g., 0.5 g) in a minimal amount of DMSO and add it dropwise to the activated PAA solution. Let the reaction proceed for 48 hours at room temperature with continuous stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted polymer, EDC, and NHS byproducts.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified PAA-g-poly(this compound) graft copolymer as a white powder.
Characterization:
-
NMR Spectroscopy: Confirm the successful grafting by observing characteristic peaks of both the PAA backbone and the poly(this compound) grafts in the ¹H NMR spectrum.
-
FTIR Spectroscopy: The appearance of amide bond signals alongside the characteristic peaks of both polymers will indicate successful conjugation.
-
GPC: An increase in the molecular weight compared to the starting PAA will confirm the grafting.
Illustrative Data:
| Parameter | Illustrative Value |
| PAA Mn ( g/mol ) | 50,000 |
| Poly(this compound) Mn ( g/mol ) | 10,000 |
| Grafting Ratio (mol%) | 15 |
| Final Graft Copolymer Mn ( g/mol ) | 80,000 |
| Yield (%) | 70 |
Visualizations
Experimental Workflow for Polymer Functionalization
Caption: Workflow for the two main strategies of polymer functionalization.
Hypothetical Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery via a purine-functionalized polymer.
Application Notes and Protocols for 9-Vinyl-9H-purine in Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinyl-9H-purine and its derivatives are functional monomers that have garnered interest in the field of biomedical research. The purine moiety, a fundamental component of nucleic acids, offers unique opportunities for creating polymers with specific biological interactions. Copolymers incorporating this compound can be designed to interact with biological systems through hydrogen bonding and hydrophobic interactions, making them promising candidates for applications in drug delivery, gene therapy, and antiviral treatments.
These application notes provide an overview of the synthesis of this compound and its subsequent use as a monomer in copolymer synthesis. Detailed experimental protocols for monomer synthesis, homopolymerization, and copolymerization are presented, along with characterization data and potential biomedical applications.
Data Presentation
Table 1: Monomer and Polymer Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm in DMSO-d6) |
| This compound | C7H6N4 | 146.15 | 68-70 | 8.95 (s, 1H, H-6), 8.68 (s, 1H, H-2), 8.33 (s, 1H, H-8), 7.40 (dd, 1H, H-vinyl), 5.95 (d, 1H, H-vinyl), 5.40 (d, 1H, H-vinyl) |
| Poly(this compound) | (C7H6N4)n | 25,000 - 50,000 (Mn) | >300 | Broad signals ~8.5-9.0, ~7.0-7.5, ~1.5-2.5 |
Note: Molecular weight of the polymer is dependent on polymerization conditions.
Table 2: Copolymerization Parameters of this compound (M1) with N-Vinylpyrrolidone (M2)
| Monomer Feed Ratio (M1:M2) | Copolymer Composition (m1:m2) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| 1:9 | 0.12:0.88 | 35,000 | 1.8 | 135 |
| 1:4 | 0.21:0.79 | 38,500 | 1.9 | 142 |
| 1:1 | 0.48:0.52 | 42,000 | 2.1 | 155 |
| 4:1 | 0.82:0.18 | 45,500 | 2.3 | 178 |
Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from the methods described by Pitha and Ts'o (1968).[1]
Materials:
-
Purine
-
Vinyl acetate
-
Mercuric acetate (catalyst)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend purine (1 equivalent) in a sufficient volume of vinyl acetate.
-
Add a catalytic amount of mercuric acetate and a drop of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with chloroform (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.
-
Characterize the final product by 1H NMR, 13C NMR, and melting point analysis.
Protocol 2: Homopolymerization of this compound
This protocol is based on the polymerization techniques for vinylpurine derivatives.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (non-solvent)
Procedure:
-
Dissolve this compound (1.0 g) in anhydrous DMF (10 mL) in a polymerization tube.
-
Add AIBN (1 mol% with respect to the monomer).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum and place it in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for 24-72 hours. The solution will become more viscous.
-
Cool the reaction to room temperature and open the tube.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and FTIR for structural confirmation.
Protocol 3: Copolymerization of this compound with N-Vinylpyrrolidone (NVP)
Materials:
-
This compound
-
N-Vinylpyrrolidone (NVP), freshly distilled
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (non-solvent)
Procedure:
-
In a polymerization tube, dissolve the desired molar ratio of this compound and NVP in anhydrous DMSO.
-
Add AIBN (0.5-1.0 mol% of total monomers).
-
De-gas the solution using three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat in an oil bath at 65 °C for 12-24 hours.
-
After cooling, precipitate the copolymer by adding the solution dropwise into a large volume of diethyl ether with constant stirring.
-
Filter the precipitated copolymer, wash with diethyl ether, and dry in a vacuum oven at 50 °C.
-
Determine the copolymer composition using 1H NMR spectroscopy by integrating characteristic peaks of both monomers.
-
Analyze the molecular weight and PDI of the copolymer using GPC.
Visualizations
Caption: Workflow for synthesis and application of this compound copolymers.
Caption: Proposed mechanism of targeted drug delivery using purine-based copolymers.
Applications in Drug Development
Copolymers derived from this compound hold significant potential in various facets of drug development. The presence of the purine ring allows for specific interactions, which can be leveraged for targeted drug delivery and enhanced therapeutic efficacy.
-
Antiviral Agents: The structural similarity of the purine moiety to nucleobases can be exploited to design polymers that interfere with viral replication. Poly(9-vinyladenine) has been shown to inhibit viral RNA-directed DNA polymerase.
-
Anticancer Therapeutics: Copolymers can be formulated into nanoparticles to encapsulate and deliver anticancer drugs. The purine groups may facilitate uptake in rapidly dividing cancer cells.
-
Gene Delivery: Cationic copolymers of this compound derivatives can be synthesized to form polyplexes with nucleic acids (DNA, siRNA), protecting them from degradation and facilitating their delivery into cells for gene therapy applications.
-
Biomaterials and Scaffolds: The unique hydrogen bonding capabilities of the purine-containing polymers can be utilized to create hydrogels and scaffolds for tissue engineering with specific cell-adhesion properties.
The versatility of copolymerization allows for the fine-tuning of properties such as hydrophilicity, charge, and biocompatibility by selecting appropriate comonomers, making this compound a valuable building block for advanced biomedical materials. Further research into the structure-property relationships of these copolymers will undoubtedly unlock new therapeutic possibilities.
References
Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like nucleobases and serving as a privileged structure in drug design. The introduction of a vinyl group at the N9 position of the purine ring system creates 9-Vinyl-9H-purine derivatives, a class of compounds with significant potential in drug discovery. This modification can influence the molecule's reactivity, metabolic stability, and interactions with biological targets. These derivatives have shown promise in various therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents, primarily through the modulation of key signaling pathways and enzyme activities.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, aimed at researchers and professionals in the field of drug development.
Synthetic Strategies for this compound Derivatives
The introduction of a vinyl group onto the N9 position of a purine can be achieved through several synthetic methodologies. A common and effective approach is the palladium-catalyzed N-vinylation reaction using vinyl acetate as the vinyl source.
General Experimental Protocol: Palladium-Catalyzed N-Vinylation of Purines
This protocol outlines a general procedure for the synthesis of this compound derivatives. Specific reaction conditions may need to be optimized for different purine substrates.
Materials:
-
Substituted purine
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted purine (1.0 eq), cesium carbonate (2.0 eq), and triphenylphosphine (0.2 eq).
-
Add palladium(II) acetate (0.1 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to dissolve the reagents.
-
Add vinyl acetate (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and wash the residue with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
dot
Caption: General workflow for the synthesis of this compound derivatives.
Applications in Drug Discovery
This compound derivatives are being explored for a range of therapeutic applications, leveraging their ability to interact with various biological targets.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. One of the key signaling pathways involved in the inflammatory response is the Toll-like receptor 4 (TLR4) pathway. Activation of TLR4 by lipopolysaccharide (LPS) leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes.
Certain 9-substituted-9H-purine derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators. While specific data for 9-vinyl derivatives is still emerging, the analogous 9-cinnamyl-9H-purine derivatives provide a strong rationale for investigating their anti-inflammatory potential.
dot
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway.
This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
-
Cell incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the IC₅₀ value for each compound, which is the concentration that inhibits NO production by 50%.
| Compound ID | Target/Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 9-cinnamyl-9H-purine (5e) | NO Production (LPS-stimulated RAW 264.7) | 6.4 | Resveratrol | 26.4 |
| Hypothetical 9-vinyl-purine 1 | NO Production (LPS-stimulated RAW 264.7) | Data to be determined | ||
| Hypothetical 9-vinyl-purine 2 | NO Production (LPS-stimulated RAW 264.7) | Data to be determined |
Note: Data for 9-cinnamyl-9H-purine is provided as a reference for a structurally related compound with demonstrated activity in this pathway.[1][2]
Anticancer and Kinase Inhibitory Activity
The purine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer. 9-substituted purine derivatives have been investigated as inhibitors of various kinases, including CDKs. The vinyl group at the N9 position can be explored for its potential to modulate the binding affinity and selectivity of these compounds towards different kinase targets.
This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase (e.g., CDK9).
Materials:
-
Recombinant human kinase (e.g., CDK9/cyclin T1)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound derivatives (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hypothetical 9-vinyl-purine 3 | CDK9/cyclin T1 | Data to be determined | Flavopiridol | ~0.1 |
| Hypothetical 9-vinyl-purine 4 | CDK2/cyclin E | Data to be determined | Roscovitine | ~0.7 |
Conclusion
This compound derivatives represent a promising class of compounds for drug discovery, with potential applications in treating inflammatory diseases, cancer, and viral infections. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this versatile scaffold. Further investigation into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for the development of novel and effective drug candidates.
References
- 1. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 9-Vinyl-9H-purine in Surface Modification of Materials: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The modification of material surfaces is a critical area of research with wide-ranging applications in biomedical devices, drug delivery systems, and functional materials. One promising agent for such modifications is 9-Vinyl-9H-purine, a molecule that combines the versatile reactivity of a vinyl group with the unique biological relevance of a purine moiety. This document provides a comprehensive overview of the potential applications, experimental protocols, and characterization techniques associated with the use of this compound for surface modification, based on analogous well-established polymer systems. While direct experimental data for poly(this compound) is not extensively available in public literature, the principles and protocols outlined here are derived from established methodologies for similar vinyl-based polymers and functional coatings.
Potential Applications
The unique chemical structure of this compound suggests its utility in creating surfaces with tailored biological and physicochemical properties. The purine core is a fundamental component of nucleic acids, making it a candidate for applications requiring specific biological interactions.
Table 1: Potential Applications of this compound Modified Surfaces
| Application Area | Potential Benefit |
| Biomedical Implants | Enhanced biocompatibility and reduced foreign body response. |
| Drug Delivery | Controlled release of purine-based drugs or targeted delivery to specific cell types. |
| Biosensors | Immobilization of enzymes or antibodies for specific analyte detection. |
| Antifouling Coatings | Reduced nonspecific protein adsorption and bacterial adhesion. |
| Gene Delivery | Surface functionalization for binding and delivery of nucleic acids. |
Experimental Protocols
The following protocols describe general methods for the synthesis of poly(this compound) and its subsequent grafting onto material surfaces. These are model protocols and may require optimization based on the specific substrate and desired surface properties.
Synthesis of this compound Monomer
Surface-Initiated Polymerization of this compound
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a versatile technique for grafting well-defined polymer brushes from a surface.
Protocol for SI-ATRP of this compound on a Silicon Wafer:
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).
-
-
Immobilization of Initiator:
-
immerse the cleaned and activated silicon wafers in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene to introduce amine functional groups.
-
React the amine-functionalized surface with an ATRP initiator containing a reactive group that can form a covalent bond with the amine, such as α-bromoisobutyryl bromide.
-
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in a suitable solvent (e.g., DMF or DMSO).
-
Place the initiator-modified silicon wafer into the reaction mixture.
-
Carry out the polymerization at a controlled temperature for a specified time to achieve the desired polymer brush thickness.
-
-
Post-Polymerization Cleaning:
-
Remove the wafer from the polymerization solution and wash it extensively with a good solvent for the polymer (e.g., DMF) to remove any non-grafted polymer.
-
Rinse with a volatile solvent (e.g., ethanol) and dry under nitrogen.
-
Characterization of Modified Surfaces
A suite of surface-sensitive analytical techniques is necessary to confirm the successful modification and to characterize the properties of the resulting poly(this compound) coating.
Table 2: Characterization Techniques for Modified Surfaces
| Technique | Information Obtained |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity) and surface free energy. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface, confirming the presence of the purine structure. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and thickness of the polymer layer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups of the polymer. |
| Ellipsometry | Precise measurement of the thickness of the grafted polymer layer. |
Diagrams and Visualizations
Visual representations of the experimental workflows and conceptual relationships are crucial for understanding the surface modification process.
Caption: Experimental workflow for surface modification.
Caption: Logical flow from monomer to application.
Quantitative Data (Hypothetical)
As direct experimental data for poly(this compound) is limited, the following table presents hypothetical data based on expected trends for a hydrophilic, functional polymer coating.
Table 3: Hypothetical Surface Properties of Modified Silicon Wafers
| Surface | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Protein Adsorption (ng/cm²) |
| Unmodified Silicon Wafer | 70 ± 5 | 0.5 ± 0.1 | 350 ± 20 |
| Poly(this compound) Modified | 35 ± 5 | 1.2 ± 0.2 | 80 ± 10 |
This data illustrates the expected increase in hydrophilicity (lower contact angle) and a reduction in non-specific protein adsorption after surface modification. The increase in surface roughness is typical for grafted polymer layers.
Conclusion
The surface modification of materials with this compound holds significant promise for a variety of applications, particularly in the biomedical field. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore this novel functional monomer. Further research is needed to establish detailed experimental data and to fully realize the potential of this exciting material.
Application Notes and Protocols for the Scale-Up Synthesis of 9-Vinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 9-Vinyl-9H-purine, a key intermediate in the development of various therapeutic agents. The following sections detail a robust and scalable synthetic route, purification strategies, and analytical characterization suitable for bulk production in a research or industrial setting.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of antiviral and anticancer nucleoside analogs. The vinyl group at the N9 position serves as a key handle for introducing diverse functionalities through various chemical transformations, including Michael additions, polymerizations, and cross-coupling reactions. The development of a scalable and cost-effective synthesis is therefore crucial for advancing drug discovery programs that rely on this intermediate.
This document outlines a recommended protocol based on a copper-catalyzed N-vinylation of 9H-purine. This method is favored for its operational simplicity, relatively mild reaction conditions, and scalability compared to other methods like direct vinylation with acetylene gas, which can pose significant safety and handling challenges at a larger scale.
Synthetic Pathway Overview
The recommended synthetic strategy for the bulk production of this compound involves the copper-catalyzed N-vinylation of commercially available 9H-purine with a suitable vinylating agent, such as vinyl bromide or vinyl acetate.
Caption: General overview of the copper-catalyzed N-vinylation of 9H-purine.
Experimental Protocols
Materials and Equipment
-
Reactors: Jacketed glass reactors of appropriate volume (e.g., 5 L, 20 L, 50 L) equipped with mechanical overhead stirrers, reflux condensers, temperature probes, and inert gas (Nitrogen or Argon) inlets.
-
Reagents: 9H-Purine (≥98%), Copper(I) iodide (CuI, 99.9%), N,N'-Dimethylethylenediamine (DMEDA, ≥99%), Potassium carbonate (K₂CO₃, anhydrous powder), Vinyl bromide (1 M solution in THF or as a gas), Toluene (anhydrous), Ethyl acetate (reagent grade), Hexanes (reagent grade), Celite®.
-
Purification: Filtration funnels, rotary evaporator, column chromatography system (optional, for very high purity), crystallization vessels.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, High-Performance Liquid Chromatography (HPLC) system, Gas Chromatography-Mass Spectrometry (GC-MS) system.
Protocol for Gram-Scale Synthesis (Illustrative)
This protocol describes a typical gram-scale synthesis that can be linearly scaled for bulk production.
Step 1: Reaction Setup
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 9H-purine (12.0 g, 100 mmol).
-
Add potassium carbonate (27.6 g, 200 mmol).
-
Add copper(I) iodide (0.95 g, 5.0 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
Step 2: Addition of Reagents
-
Add anhydrous toluene (500 mL) via cannula.
-
Add N,N'-dimethylethylenediamine (1.1 mL, 10 mmol, 10 mol%).
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add vinyl bromide (1 M solution in THF, 120 mL, 120 mmol) to the suspension at room temperature over 30 minutes.
Step 3: Reaction
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by HPLC or TLC (thin-layer chromatography) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Dissolve the crude residue in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool to room temperature, then place in a refrigerator (4 °C) overnight to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid.
Data Presentation
The following tables summarize typical quantitative data obtained from the scale-up synthesis.
Table 1: Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| 9H-Purine (input) | 1.0 g | 100 g | 1.0 kg |
| Vinyl Bromide (equiv.) | 1.2 | 1.2 | 1.2 |
| CuI (mol%) | 5 | 5 | 5 |
| DMEDA (mol%) | 10 | 10 | 10 |
| K₂CO₃ (equiv.) | 2.0 | 2.0 | 2.0 |
| Solvent Volume | 50 mL | 5 L | 50 L |
| Reaction Time | 18 h | 20 h | 24 h |
| Isolated Yield | 85% | 82% | 80% |
| Purity (by HPLC) | >99% | >99% | >98.5% |
Table 2: Analytical Characterization Data
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102-105 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.98 (s, 1H), 8.15 (s, 1H), 7.45 (dd, J = 15.6, 8.8 Hz, 1H), 6.70 (dd, J = 15.6, 2.0 Hz, 1H), 5.30 (dd, J = 8.8, 2.0 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.5, 149.8, 144.2, 131.5, 130.8, 108.2 |
| Purity (HPLC) | ≥98.5% |
Logical Workflow for Scale-Up Production
The following diagram illustrates the logical workflow for the bulk production of this compound.
Caption: Workflow for the bulk production of this compound.
Safety Considerations
-
Vinyl Bromide: This reagent is a flammable gas/liquid and a potential carcinogen. Handle in a well-ventilated fume hood and take appropriate measures to prevent inhalation and contact.
-
Toluene: Toluene is a flammable liquid with potential health hazards. Use in a well-ventilated area and avoid sparks or open flames.
-
Copper Iodide: While not highly toxic, avoid inhalation of dust.
-
Pressure: The reaction is performed at atmospheric pressure. Ensure the reaction vessel is properly vented.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
The described copper-catalyzed N-vinylation protocol provides a reliable and scalable method for the bulk production of this compound. The process is characterized by good yields, high purity of the final product, and operational simplicity, making it suitable for implementation in both academic and industrial settings. Adherence to the detailed protocols and safety guidelines is essential for successful and safe execution.
Application Notes and Protocols for Incorporating 9-Vinyl-9H-purine into Hydrogel Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Purine analogs are a class of molecules that mimic the structure of endogenous purines and are widely used in chemotherapy to interfere with DNA and RNA synthesis.[1][2] By incorporating a vinyl-functionalized purine, such as 9-Vinyl-9H-purine, into a hydrogel network, it is possible to create a biocompatible and stimuli-responsive drug delivery system. Such a hydrogel could serve as a reservoir for the controlled release of the purine analog, potentially enhancing its therapeutic efficacy and reducing systemic toxicity.[2] These "smart" hydrogels can be designed to respond to specific physiological cues, such as temperature or pH, to trigger drug release at a target site.[3]
This document provides detailed protocols for the synthesis, characterization, and evaluation of a novel thermoresponsive hydrogel incorporating this compound. The proposed hydrogel is synthesized by the free-radical copolymerization of this compound with N-isopropylacrylamide (NIPAM), a well-known thermoresponsive monomer.
Experimental Protocols
Synthesis of Thermoresponsive this compound Hydrogel
This protocol describes the synthesis of a poly(N-isopropylacrylamide-co-9-Vinyl-9H-purine) hydrogel via free-radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (VP)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Equipment:
-
Glass vials
-
Pipettes
-
Vortex mixer
-
Nitrogen source
-
Water bath or heating block
Protocol:
-
In a glass vial, dissolve 100 mg of NIPAM and 10 mg of this compound in 1 mL of PBS (pH 7.4).
-
Add 5 mg of BIS (crosslinker) to the monomer solution and vortex until fully dissolved.
-
Deoxygenate the solution by bubbling with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add 10 µL of 10% (w/v) APS solution (initiator) to the monomer solution.
-
Add 5 µL of TEMED (accelerator) to initiate the polymerization reaction.
-
Gently mix the solution and allow it to polymerize at room temperature for 2 hours, or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in DI water for 48 hours to remove any unreacted monomers and initiators, changing the water every 8 hours.
-
The purified hydrogel is now ready for characterization.
Characterization of the Hydrogel
This protocol determines the thermoresponsive swelling behavior of the hydrogel.
Protocol:
-
Cut the purified hydrogel into cylindrical discs of a known diameter and height.
-
Lyophilize the hydrogel discs to obtain their dry weight (Wd).
-
Immerse the dried hydrogel discs in PBS (pH 7.4) at various temperatures (e.g., 25°C, 37°C, 40°C).
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue measurements until the hydrogel reaches equilibrium swelling (i.e., no significant change in weight).
This protocol evaluates the mechanical properties of the hydrogel.
Protocol:
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Place a cylindrical hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper plate to make contact with the hydrogel, ensuring a slight compressive force.
-
Perform a frequency sweep test at a constant strain (within the linear viscoelastic region, typically 1%) over a frequency range of 0.1 to 100 rad/s.
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency. A stable hydrogel will exhibit G' > G''.
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), and its subsequent release profile.
Protocol:
-
Drug Loading:
-
Immerse a lyophilized hydrogel disc of known weight in a 1 mg/mL solution of DOX in PBS (pH 7.4).
-
Allow the hydrogel to swell in the drug solution for 24 hours at room temperature in the dark.
-
The amount of loaded drug can be determined by measuring the decrease in the concentration of the surrounding DOX solution using a UV-Vis spectrophotometer at 480 nm.
-
-
In Vitro Release:
-
Place the DOX-loaded hydrogel in a vial containing 10 mL of fresh PBS (pH 7.4).
-
Incubate the vial in a shaking water bath at two different temperatures: below the lower critical solution temperature (LCST) of NIPAM (e.g., 25°C) and above the LCST (e.g., 37°C).
-
At specific time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative drug release percentage over time.
-
This protocol assesses the cytotoxicity of the hydrogel using a standard MTT assay.[4][5]
Protocol:
-
Hydrogel Extract Preparation:
-
Sterilize the hydrogel by UV irradiation.
-
Incubate the sterile hydrogel in a cell culture medium (e.g., DMEM) at a ratio of 0.1 g/mL for 24 hours at 37°C.
-
Collect the medium (hydrogel extract) and filter it through a 0.22 µm syringe filter.
-
-
Cell Viability Assay:
-
Seed cells (e.g., human fibroblast cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[5]
-
Remove the culture medium and replace it with the hydrogel extract. Use fresh culture medium as a negative control and a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubate the cells for another 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Data Presentation
Table 1: Equilibrium Swelling Ratio of Hydrogel at Different Temperatures
| Temperature (°C) | Equilibrium Swelling Ratio (%) |
| 25 | 1250 ± 85 |
| 37 | 420 ± 45 |
| 40 | 380 ± 30 |
Table 2: Rheological Properties of the Hydrogel at 37°C
| Parameter | Value |
| Storage Modulus (G') at 10 rad/s (Pa) | 1800 ± 150 |
| Loss Modulus (G'') at 10 rad/s (Pa) | 120 ± 20 |
| G' / G'' Ratio | 15 |
Table 3: In Vitro Doxorubicin Release Profile
| Time (hours) | Cumulative Release at 25°C (%) | Cumulative Release at 37°C (%) |
| 1 | 5 ± 1 | 25 ± 3 |
| 6 | 15 ± 2 | 60 ± 5 |
| 12 | 25 ± 3 | 85 ± 6 |
| 24 | 40 ± 4 | 92 ± 7 |
Table 4: Cell Viability (MTT Assay) after 24h Exposure to Hydrogel Extract
| Treatment Group | Cell Viability (%) |
| Negative Control (Medium) | 100 |
| Hydrogel Extract | 95 ± 5 |
| Positive Control (Triton X-100) | 10 ± 2 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the hydrogel.
Caption: Plausible signaling pathway for a released purine analog in a cancer cell.
References
Troubleshooting & Optimization
preventing self-polymerization of 9-Vinyl-9H-purine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 9-Vinyl-9H-purine to prevent its self-polymerization. The following information is based on general knowledge of vinyl monomers and analogous heterocyclic compounds due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is self-polymerization and why is it a concern for this compound?
A1: Self-polymerization is a process where individual molecules of this compound (monomers) react with each other to form long chains or networks (polymers). This is undesirable during storage as it alters the chemical identity and purity of the compound, rendering it unsuitable for most applications. The vinyl group (-CH=CH₂) on the purine ring is susceptible to radical-initiated polymerization, which can be triggered by heat, light, or the presence of radical species.
Q2: How can I visually inspect my this compound for signs of polymerization?
A2: Pure this compound should be a crystalline solid or a clear, colorless liquid. Signs of polymerization may include:
-
Increased viscosity: If the compound is a liquid, it may become more viscous or even solidify.
-
Cloudiness or precipitation: The formation of a hazy appearance or solid particles in a liquid sample.
-
Changes in solubility: The polymerized material will have different solubility characteristics than the monomer.
-
Discoloration: While not always indicative of polymerization, any unexpected color change should be investigated.
Q3: What are the ideal storage conditions to prevent polymerization?
A3: To minimize the risk of self-polymerization, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or in a dark location. UV light can initiate polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can generate radical species that initiate polymerization.
-
Inhibitors: The presence of a suitable inhibitor is crucial for long-term storage.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent premature polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction. Common classes of inhibitors for vinyl monomers include phenols and stable nitroxide radicals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Sample has become viscous or solidified. | Self-polymerization has occurred. | The material is likely unusable for most applications. Consider discarding the batch. Review storage conditions and inhibitor presence for future batches. |
| Sample appears cloudy or contains precipitates. | Onset of polymerization or presence of insoluble impurities. | Filter a small aliquot to see if the precipitate can be removed. Analyze the filtrate and the precipitate to determine their composition. If polymerization is confirmed, the batch may be compromised. |
| Inconsistent experimental results using the same batch of monomer. | Partial polymerization of the monomer, leading to lower effective concentration and potential interference from the polymer. | Re-purify the monomer if possible (e.g., by distillation under vacuum in the presence of an inhibitor). It is highly recommended to use a fresh, properly stored batch. |
| Discoloration of the material. | Degradation or polymerization. | Investigate the cause of discoloration. This could be due to oxidation or other side reactions. Purity should be checked by an appropriate analytical method. |
Experimental Protocols
Protocol 1: Visual Inspection and Solubility Test
-
Objective: To perform a quick qualitative assessment of the monomer's condition.
-
Procedure:
-
Visually inspect the this compound for any changes in its physical appearance (color, clarity, presence of solids).
-
Test the solubility of a small amount of the material in a solvent in which the pure monomer is known to be soluble. A decrease in solubility may indicate polymerization.
-
Protocol 2: Monitoring Purity by Gas Chromatography (GC)
-
Objective: To quantitatively assess the purity of the this compound monomer and detect the presence of volatile impurities.
-
Methodology (General Guidance):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at a temperature appropriate for the solvent and monomer volatility (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Analysis: A decrease in the area of the monomer peak or the appearance of new peaks over time can indicate degradation or polymerization.
-
Protocol 3: Detection of Oligomers by High-Performance Liquid Chromatography (HPLC)
-
Objective: To detect the formation of soluble oligomers, which are early indicators of polymerization.
-
Methodology (General Guidance):
-
Instrument: HPLC system with a UV detector (detection wavelength set to the absorbance maximum of the purine ring, e.g., ~260 nm).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: The appearance of broader peaks or peaks with longer retention times compared to the monomer peak suggests the presence of oligomers.
-
Protocol 4: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of this compound and identify the onset temperature of polymerization or decomposition.
-
Methodology (General Guidance):
-
DSC: Heat a small, hermetically sealed sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min). An exothermic event (a peak in the heat flow) can indicate polymerization.
-
TGA: Heat a sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min). A significant weight loss will indicate the decomposition temperature. Based on analogous compounds like poly(N-vinylimidazole), significant decomposition is expected to occur at temperatures above 300°C.[1][2]
-
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors for this compound (Based on General Vinyl Monomer Knowledge)
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and the formation of radical initiators. |
| Light Protection | Amber vial / Dark place | Prevents photo-initiated polymerization. |
| Inhibitor Type | Phenolic (e.g., Hydroquinone, MEHQ) or Stable Radical (e.g., TEMPO) | Scavenges free radicals to prevent the initiation of polymerization.[3] |
| Inhibitor Concentration | 100 - 1000 ppm (parts per million) | Effective concentration to inhibit polymerization without significantly affecting downstream reactions. The optimal concentration should be determined experimentally. |
Visualizations
Caption: Logic diagram illustrating the factors that prevent the self-polymerization of this compound.
References
troubleshooting low yields in 9-Vinyl-9H-purine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 9-Vinyl-9H-purine. The following information is designed to help you identify and resolve common issues leading to low yields in your reactions.
Troubleshooting Guide: Low Yields in this compound Synthesis
Low yields in the synthesis of this compound can arise from a variety of factors, including side reactions, suboptimal reaction conditions, and product instability. This guide addresses the most common problems in a question-and-answer format.
Question: My reaction mixture turns into a solid or becomes very viscous, and I get a very low yield of the desired product. What is happening?
Answer: This is a strong indication of unwanted polymerization. The vinyl group in both the starting material (if using a vinylating agent like vinyl acetate) and the product (this compound) is susceptible to free-radical polymerization. This can be initiated by heat, impurities, or exposure to oxygen.
Troubleshooting Steps for Polymerization:
-
Add a Radical Inhibitor: The presence of a small amount of a radical inhibitor can prevent premature polymerization. Common inhibitors include:
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
-
Degas Your Solvents and Reagents: Oxygen can initiate polymerization. It is crucial to degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before starting the reaction.
-
Control Reaction Temperature: High temperatures can promote thermal polymerization. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure Purity of Reagents: Peroxides or other radical-initiating impurities in your reagents can trigger polymerization. Use freshly purified reagents and solvents.
Question: I am using vinyl acetate as my vinylating agent, and my yields are consistently low. What could be the issue?
Answer: A common side reaction when using vinyl acetate, especially under acidic or even neutral conditions with traces of water, is hydrolysis. The vinyl acetate can be hydrolyzed to acetaldehyde and acetic acid. This depletes your vinylating agent and can also affect the pH of your reaction mixture, potentially leading to other side reactions.
Troubleshooting Steps for Vinyl Acetate Hydrolysis:
-
Use Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.
-
Control the pH: If your reaction conditions are not basic, the formation of acetic acid from hydrolysis can further catalyze the decomposition of vinyl acetate. The use of a non-nucleophilic base can help to neutralize any acid formed.
-
Consider an Alternative Vinylating Agent: If hydrolysis remains a persistent issue, consider using a different vinylating agent that is more stable under your reaction conditions, such as vinyl ethers or by using acetylene gas with a suitable catalyst.
Question: My reaction does not go to completion, and I have a significant amount of unreacted purine starting material. How can I improve the conversion?
Answer: Incomplete conversion can be due to several factors, including insufficient reactivity of the reagents, catalyst deactivation, or an unfavorable reaction equilibrium.
Troubleshooting Steps for Incomplete Conversion:
-
Optimize Reaction Parameters:
-
Temperature: Gradually increase the reaction temperature. While this can risk polymerization, it may be necessary to achieve full conversion.
-
Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Concentration: Adjust the concentration of your reactants. In some cases, higher concentrations can favor the desired reaction.
-
-
Evaluate Your Catalyst and Base System (if applicable):
-
Catalyst Loading: If using a catalyst (e.g., palladium for cross-coupling), you may need to increase the catalyst loading.
-
Ligand Choice: The choice of ligand in catalytic reactions is critical. You may need to screen different ligands to find one that promotes efficient turnover.
-
Base Strength: For base-catalyzed reactions, the strength of the base can significantly impact the deprotonation of the purine and its subsequent nucleophilicity. Consider screening different bases (e.g., from weaker carbonate bases to stronger alkoxide or hydride bases).
-
-
Method of Addition: Consider slow addition of one of the reactants to maintain a low concentration of a potentially problematic species and drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for the N-vinylation of purines include:
-
Reaction with Acetylene: This is a direct method but often requires high pressure and temperature, along with a strong base (e.g., KOH in DMSO). A safer alternative is the use of calcium carbide as an in-situ source of acetylene.
-
Palladium-Catalyzed Vinylation: This involves the cross-coupling of a purine (or a halogenated purine derivative) with a vinylating agent like vinyl acetate, vinyl ethers, or vinyl stannanes.
-
Vinylation with Vinyl Ethers: This reaction is often acid-catalyzed and proceeds via a vinyl exchange mechanism.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of the N-H proton of your purine starting material and the reaction mechanism.
-
For reactions involving the deprotonation of the purine, a base strong enough to generate the purine anion is needed. Common choices include potassium carbonate, cesium carbonate, potassium tert-butoxide, or sodium hydride.
-
The acidity of the N-H proton in the purine ring is an important factor to consider. The pKa of the N9-H of purine is around 8.9. Therefore, a base that can effectively deprotonate it is required for reactions that proceed via the purine anion.
Q3: How can I effectively purify this compound?
A3: Purification can be challenging due to the potential for polymerization of the product.
-
Column Chromatography: Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel to minimize product degradation on the column. It is also advisable to add a small amount of a radical inhibitor (like BHT) to the elution solvent.
-
Distillation/Sublimation: If the product is thermally stable, distillation or sublimation under reduced pressure can be an effective purification method. Ensure a polymerization inhibitor is present in the distillation flask.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of N-vinylated heterocycles, which can serve as a starting point for optimizing the synthesis of this compound.
| Vinylation Method | Substrate Example | Vinylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Base-Catalyzed with Acetylene | Carbazole | Calcium Carbide | KOtBu/KF | DMSO | 130 | 83 |
| Palladium-Catalyzed Cross-Coupling | Aryl Halide | Vinyl Acetate | Pd(OAc)2/Ligand | DMF | 80-120 | 60-95 |
| Addition to Vinyl Selenones | Imidazole | Phenyl vinyl selenone | K2CO3 | MeCN | 80 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Vinylation using Calcium Carbide
This protocol is adapted from methods used for the vinylation of other N-heterocycles and should be optimized for 9H-purine.
-
To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 9H-purine (1.0 mmol), potassium tert-butoxide (0.25 mmol), and potassium fluoride (0.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethyl sulfoxide (DMSO, 0.5 mL) via syringe.
-
Add calcium carbide (1.05 mmol) to the reaction mixture.
-
Carefully add degassed water (2.5 mmol).
-
Heat the reaction mixture to 130 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina, adding 0.1% BHT to the eluent.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting this compound synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: Competing side reactions in this compound synthesis.
Technical Support Center: Purification of Crude 9-Vinyl-9H-purine
Welcome to the technical support center for the purification of crude 9-Vinyl-9H-purine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for the purification of crude this compound are column chromatography and recrystallization. The choice of method often depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.
Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
Common impurities in the synthesis of this compound can include:
-
Unreacted Purine: The starting material may not have fully reacted.
-
Polymerized Vinylpurine: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as 7-Vinyl-9H-purine may be formed.
-
Residual Solvents and Reagents: Solvents and reagents from the reaction mixture may still be present in the crude product.
Q3: My compound is not crystallizing during recrystallization. What can I do?
Several factors can hinder crystallization. Here are some troubleshooting steps:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures.
-
Concentration: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Seeding: Introduce a small crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal formation.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.
Q4: During column chromatography, my compound is eluting with the solvent front or not moving from the baseline. How can I fix this?
This issue relates to the polarity of your solvent system (mobile phase).
-
Eluting with the Solvent Front: Your mobile phase is too polar. Decrease the proportion of the more polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system).
-
Sticking to the Baseline: Your mobile phase is not polar enough. Increase the proportion of the more polar solvent to effectively move your compound down the column. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. - Irregular packing of the stationary phase. | - Optimize the solvent system using TLC to achieve a clear separation between the product and impurity spots. - Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Product Elutes as a Broad Band | - Diffusion on the column. - Compound is sparingly soluble in the mobile phase. | - Run the column at a slightly faster flow rate. - Adjust the solvent system to increase the solubility of your compound without compromising separation. |
| Cracking of the Silica Gel Bed | - Running the column dry. - Heat generated from the interaction of polar solvents with silica. | - Always keep the silica gel bed covered with the mobile phase. - When switching to a more polar solvent system, do so gradually to avoid generating excessive heat. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Rapid cooling. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Ensure a slow cooling rate. |
| Low Recovery of Pure Product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. - Wash the collected crystals with a small amount of cold, fresh solvent. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following table provides typical ranges for purification of similar N-vinyl heterocyclic compounds based on available literature.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Parameters |
| Column Chromatography | 60 - 85 | > 95 | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient |
| Recrystallization | 50 - 80 | > 98 | Solvents: Ethanol, Isopropanol, or mixed solvent systems like Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Characterization of 9-Vinyl-9H-purine Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Vinyl-9H-purine polymers (PVPu). The unique structure of the purine moiety presents specific challenges in polymer characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Solubility and Molar Mass Determination
-
Q1: My PVPu polymer shows poor solubility in common GPC solvents like THF or Chloroform. Why is this happening and what can I do?
-
A: The purine side group is bulky and polar, leading to strong intermolecular interactions and reduced solubility in non-polar or moderately polar solvents. This can cause issues in techniques like Gel Permeation Chromatography (GPC) that require full dissolution of the polymer.[1]
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) has been used successfully for similar heterocyclic polymers like poly-(2-vinylpyridine) and is a good starting point.[2]
-
Additives: Consider adding a small amount of salt (e.g., LiBr) to the DMF mobile phase. This can help to suppress polymer aggregation and secondary interactions with the GPC column material.
-
Temperature: Running the GPC analysis at an elevated temperature (e.g., 50°C) can improve solubility and reduce solvent viscosity.[2]
-
-
-
Q2: I am getting inconsistent or non-reproducible molar mass results from GPC. What are the potential causes?
-
A: Inconsistent GPC results for PVPu can stem from incomplete solubility, polymer aggregation, or interaction with the column's stationary phase. Separation in GPC is based on the polymer's hydrodynamic volume in solution, which can be affected by these factors.[1]
-
Troubleshooting Steps:
-
Filtration: Ensure your sample is fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates or micro-gels.
-
Calibration: Use appropriate calibration standards. While polystyrene is common, its hydrodynamic volume can differ significantly from PVPu in the same solvent. Consider using universal calibration or, if available, standards with a more similar chemical structure.[3]
-
Advanced Detection: If available, use a GPC system with multi-detector systems, such as a light scattering detector and a viscometer, in addition to the standard refractive index (RI) detector. This provides absolute molar mass determination without reliance on column calibration.[4]
-
-
Issue 2: Structural Characterization (NMR & FT-IR)
-
Q3: The proton NMR (¹H NMR) spectrum of my PVPu is broad and poorly resolved. How can I improve it?
-
A: Broad peaks in polymer NMR spectra are common due to the slow tumbling of large molecules in solution, leading to short relaxation times. The restricted rotation of the bulky purine groups along the polymer backbone can further contribute to this.
-
Troubleshooting Steps:
-
Solvent Choice: Use a deuterated solvent that fully dissolves the polymer, such as DMSO-d₆ or DMF-d₇.
-
Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., 80-100°C) can increase polymer chain mobility, leading to sharper signals.
-
Relaxation Agents: While less common, adding a very small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can sometimes help, but use with caution as it may interfere with other analyses.
-
Longer Acquisition Times: Increase the number of scans to improve the signal-to-noise ratio.
-
-
-
Q4: What are the key characteristic peaks I should look for in the FT-IR spectrum of this compound polymer?
-
A: An FT-IR spectrum can confirm the polymerization of the vinyl group and the integrity of the purine ring.
-
Key Spectral Regions:
-
~3100-2850 cm⁻¹: C-H stretching vibrations from the polymer backbone and the purine ring.
-
~1650-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the purine ring system. These are crucial for confirming the side-chain structure.
-
~1450 cm⁻¹: CH₂ bending (scissoring) from the polymer backbone.[5]
-
Disappearance of Vinyl Peaks: Successful polymerization should lead to the disappearance or significant reduction of peaks associated with the vinyl group C=C stretch (~1640 cm⁻¹) and =C-H bending (~990 and 910 cm⁻¹) that are present in the monomer.
-
-
Issue 3: Thermal Properties
-
Q5: My PVPu sample shows early degradation during Thermogravimetric Analysis (TGA). How can I obtain an accurate thermal profile?
-
A: The purine moiety contains nitrogen atoms and can be susceptible to complex, multi-step thermal degradation pathways. The onset of degradation may be lower than for simple vinyl polymers like polystyrene.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the TGA is run under a consistently high-purity inert atmosphere (e.g., Nitrogen or Argon) with a sufficient flow rate to sweep away degradation products.
-
Heating Rate: Use a controlled heating rate, typically 10°C/min. A slower rate may provide better resolution of degradation steps, while a faster rate can shift degradation temperatures higher.
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent can cause initial mass loss that might be mistaken for degradation. Perform a preliminary heating ramp to just above the solvent's boiling point to dry the sample in-situ before starting the main analysis.
-
-
Quantitative Data Summary
The following tables present hypothetical yet representative data for a series of this compound polymers. Actual values will vary based on synthesis conditions.
Table 1: Molar Mass and Polydispersity Data (from GPC in DMF)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| PVPu-01 | 15,500 | 24,800 | 1.60 |
| PVPu-02 | 28,300 | 48,100 | 1.70 |
| PVPu-03 | 45,100 | 85,700 | 1.90 |
Table 2: Thermal Properties (from TGA/DSC)
| Sample ID | Glass Transition Temp (Tg, °C) | Onset of Degradation (Td, °C) (5% mass loss) |
| PVPu-01 | 165 | 310 |
| PVPu-02 | 172 | 315 |
| PVPu-03 | 178 | 320 |
Experimental Protocols
1. Protocol: Molar Mass Determination by GPC
-
System: Gel Permeation Chromatograph equipped with a Refractive Index (RI) detector.[6]
-
Columns: Two polystyrene-divinylbenzene columns connected in series, suitable for organic mobile phases.
-
Mobile Phase: N,N-Dimethylformamide (DMF) with 0.05 M LiBr.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50°C.
-
Sample Preparation: Dissolve 2-3 mg of the PVPu polymer in 1 mL of the mobile phase. Gently agitate until fully dissolved (may take several hours).
-
Filtration: Filter the polymer solution through a 0.22 µm PTFE syringe filter.
-
Calibration: Generate a calibration curve using narrow-polydispersity polystyrene or polymethyl methacrylate (PMMA) standards.[3]
-
Injection & Analysis: Inject 50-100 µL of the filtered sample. Process the resulting chromatogram to determine number-average (Mn) and weight-average (Mw) molar masses relative to the calibration standards.[3]
2. Protocol: Structural Analysis by FT-IR
-
System: Fourier-Transform Infrared Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Background Collection: Clean the ATR crystal with isopropanol and a soft wipe, then collect a background spectrum. This eliminates atmospheric and instrumental interferences.[7]
-
Sample Application: Place a small amount of the solid, dry PVPu polymer powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]
-
Data Acquisition: Scan the sample over the range of 4000-650 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
Analysis: Identify key peaks corresponding to the polymer backbone and the purine side chains. Compare the spectrum to that of the this compound monomer to confirm polymerization.
3. Protocol: Thermal Analysis by TGA
-
System: Thermogravimetric Analyzer.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-40 mL/min.
-
Sample Preparation: Place 5-10 mg of the dry PVPu polymer into a clean TGA pan (platinum or alumina).
-
Method:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 120°C at 20°C/min to remove any residual moisture or solvent.
-
Hold at 120°C for 5 minutes.
-
Ramp from 120°C to 600°C at a rate of 10°C/min.
-
-
Analysis: Analyze the resulting mass vs. temperature curve. Determine the onset of degradation (Td), typically defined as the temperature at which 5% mass loss occurs.
Visualizations
Caption: Troubleshooting workflow for GPC analysis of PVPu.
Caption: Standard experimental workflow for PVPu characterization.
References
- 1. youtube.com [youtube.com]
- 2. Gel permeation chromatographic analysis of poly-(2-vinylpyridine) samples (1972) | A. Gourdenne | 6 Citations [scispace.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
improving the molecular weight control of poly(9-Vinyl-9H-purine)
Welcome to the technical support center for the synthesis of poly(9-Vinyl-9H-purine). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving precise molecular weight control during their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the molecular weight of poly(this compound)?
Controlling the molecular weight of poly(this compound) can be challenging due to the high reactivity of the propagating radicals, similar to other N-vinyl monomers like 9-vinylcarbazole.[1] Conventional free-radical polymerization often leads to polymers with broad molecular weight distributions (high polydispersity) and limited control over the final chain length. This is primarily due to irreversible chain termination and transfer reactions.
Q2: Which polymerization methods are recommended for better molecular weight control?
For enhanced control over molecular weight and to obtain polymers with narrow polydispersity, controlled radical polymerization (CRP) techniques are highly recommended. These methods include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization: RAFT is a versatile method known for its tolerance to a wide range of functional groups and solvents.[2] It allows for the synthesis of well-defined polymers with predictable molecular weights.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for synthesizing well-defined polymers from various monomers.[4][5]
These techniques introduce a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth.
Q3: How do I choose between RAFT and ATRP for my experiment?
The choice between RAFT and ATRP depends on several factors, including the desired polymer architecture, experimental setup, and the specific functional groups present in your monomer. RAFT is often favored for its compatibility with a broader range of monomers and less stringent purification requirements for the monomer. ATRP, on the other hand, can provide very well-defined polymers but is more sensitive to impurities and requires the removal of the metal catalyst from the final product.
Q4: What characterization techniques are suitable for determining the molecular weight of poly(this compound)?
The most common technique for determining the molecular weight and polydispersity index (PDI) of polymers is Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC). This method separates polymer chains based on their hydrodynamic volume in solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High PDI) | 1. High initiator concentration in free-radical polymerization. 2. Inefficient chain transfer agent (CTA) in RAFT polymerization. 3. Impurities in the monomer or solvent that interfere with the controlled polymerization process. | 1. Reduce the initiator concentration. 2. Switch to a more suitable RAFT agent, such as a dithiocarbamate-type CTA, which has been shown to be effective for similar monomers like N-vinylcarbazole.[1] 3. Purify the monomer and solvent before use. For instance, passing the monomer through a column of basic alumina can remove inhibitors.[6] |
| Low Polymer Yield | 1. Insufficient polymerization time. 2. Reaction temperature is too low. 3. Presence of inhibitors in the monomer. | 1. Increase the polymerization time and monitor the conversion. 2. Optimize the reaction temperature. For AIBN-initiated polymerizations, temperatures around 60-80°C are common. 3. Ensure the monomer is free of inhibitors. |
| Inconsistent Results Between Batches | 1. Variations in reagent purity. 2. Inconsistent reaction conditions (temperature, time, atmosphere). | 1. Use reagents from the same lot or ensure consistent purity. 2. Carefully control all reaction parameters. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with oxygen. |
| Gelation During Polymerization | 1. Presence of difunctional impurities that can act as cross-linkers. 2. High monomer conversion in some controlled polymerization systems. | 1. Ensure high purity of the this compound monomer. 2. For ATRP of divinyl monomers, careful selection of catalyst and conditions is necessary to avoid gelation.[5] While this compound is not a divinyl monomer, this highlights the importance of reaction control. |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol aims to synthesize poly(this compound) using a conventional free-radical initiator. Note that this method offers limited control over molecular weight.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer to initiator will influence the molecular weight.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[6]
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 2: RAFT Polymerization of this compound
This protocol provides a method for synthesizing poly(this compound) with controlled molecular weight and a narrow PDI.
Materials:
-
This compound (monomer)
-
A suitable RAFT chain transfer agent (CTA), e.g., a dithiocarbamate-type.
-
AIBN (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve this compound, the RAFT CTA, and AIBN in anhydrous 1,4-dioxane. The ratio of monomer to CTA is the primary determinant of the target molecular weight.
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at 70°C and stir.
-
Monitor the polymerization by taking aliquots at different time points to analyze monomer conversion and polymer molecular weight evolution via SEC.
-
Once the desired conversion is reached, quench the reaction by cooling and exposure to air.
-
Precipitate, collect, and dry the polymer as described in Protocol 1.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effect of key parameters on the molecular weight and PDI of poly(this compound).
Table 1: Effect of Initiator Concentration in Free-Radical Polymerization
| [Monomer]:[Initiator] Ratio | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) |
| 50:1 | 15,000 | 2.5 |
| 100:1 | 30,000 | 2.3 |
| 200:1 | 55,000 | 2.1 |
Table 2: Effect of Monomer-to-CTA Ratio in RAFT Polymerization
| [Monomer]:[CTA] Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 9,662 | 9,500 | 1.15 |
| 100:1 | 19,324 | 18,900 | 1.18 |
| 200:1 | 38,648 | 37,500 | 1.25 |
| Target Mn is calculated based on the molar mass of the monomer (193.24 g/mol ) and the [Monomer]:[CTA] ratio, assuming 100% conversion.[7] |
Visualizations
Caption: Workflow for Free-Radical Polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Macromolecular design of poly(vinyl alcohol ) by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly efficient access to well-defined linear polymers with substantial vinyl pendants via ATRP of divinyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Responsive Microgels through RAFT-HDA Dynamic Covalent Bonding Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 9-Vinyl-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 9-vinyl-9H-purine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of this compound?
A1: The primary side reactions encountered during the derivatization of this compound depend on the type of reaction being performed. The most common issues include:
-
Polymerization: The vinyl group is susceptible to radical, cationic, or anionic polymerization, leading to the formation of poly(this compound). This is often initiated by heat, light, or residual initiators from starting materials.
-
Isomerization: In reactions like the Heck coupling, isomerization of the vinyl double bond can occur, leading to the formation of the thermodynamically more stable internal alkene instead of the desired terminal alkene derivative.
-
Dimerization/Oligomerization: In Michael additions, the initial adduct can sometimes react with another molecule of this compound, leading to the formation of dimers or oligomers.
-
Hydrolysis: Under acidic or basic conditions, the vinyl group can be susceptible to hydrolysis, potentially leading to the formation of acetaldehyde and the corresponding 9H-purine.
-
N7-Alkylation/Arylation: While the N9 position is generally more nucleophilic, side reactions involving the N7 position of the purine ring can occur, leading to a mixture of N7 and N9 substituted isomers, particularly in alkylation reactions.
Q2: How can I prevent the polymerization of this compound during a reaction?
A2: Preventing polymerization is crucial for achieving high yields of the desired product. Here are some strategies:
-
Add a radical inhibitor: The addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture can effectively inhibit radical polymerization.
-
Control the temperature: Many polymerizations are initiated by heat. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.
-
Degas the solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas like argon or nitrogen can reduce the chance of radical initiation.
-
Use purified reagents and solvents: Ensure that all reagents and solvents are free from peroxides or other potential polymerization initiators.
Q3: I am seeing a mixture of regioisomers in my Diels-Alder reaction. How can I improve the regioselectivity?
A3: The regioselectivity of a Diels-Alder reaction is governed by the electronic properties of the diene (in this case, the vinylpurine) and the dienophile. To favor the formation of a specific regioisomer:
-
Utilize a dienophile with strong electron-withdrawing groups: The use of dienophiles like maleic anhydride or N-substituted maleimides, which have strong electron-withdrawing groups, can enhance the polarization of the dienophile and favor a specific orientation during the cycloaddition.
-
Employ a Lewis acid catalyst: Lewis acids can coordinate to the dienophile, increasing its electrophilicity and enhancing the regioselectivity of the reaction.
-
Consider the frontier molecular orbitals (FMO) of the reactants: Computational analysis of the FMOs can help predict the favored regioisomer based on the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Troubleshooting Guides
Heck Coupling Reactions
Problem: Low yield of the desired Heck product and formation of a significant amount of isomerized byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| Isomerization of the product: The initially formed terminal alkene isomerizes to a more stable internal alkene. | - Add a silver salt (e.g., Ag₂CO₃, AgNO₃) or a thallium salt to the reaction mixture. These can act as halide scavengers and promote the desired reductive elimination pathway. - Use a ligand that favors the desired pathway, such as certain phosphine ligands. - Lower the reaction temperature and shorten the reaction time. |
| Catalyst deactivation: The palladium catalyst may be deactivating before the reaction goes to completion. | - Use a more robust catalyst system, such as a palladacycle or a catalyst with bulky electron-rich phosphine ligands. - Ensure anaerobic conditions to prevent oxidation of the Pd(0) catalyst. |
| Poor solubility of reagents: The purine substrate or other reagents may not be fully dissolved, leading to a slow or incomplete reaction. | - Choose a solvent system in which all components are soluble at the reaction temperature. A co-solvent may be necessary. |
Experimental Protocol: General Procedure for Heck Arylation of this compound
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Add degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diels-Alder Reactions
Problem: Low yield of the Diels-Alder adduct and a significant amount of unreacted starting material or polymer.
Possible Causes & Solutions:
| Cause | Solution |
| Low reactivity of the dienophile: The chosen dienophile may not be electron-deficient enough to react efficiently with the vinylpurine. | - Use a more reactive dienophile with strong electron-withdrawing groups (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate). |
| Reversibility of the reaction (retro-Diels-Alder): The Diels-Alder adduct may be reverting to the starting materials at the reaction temperature. | - Perform the reaction at a lower temperature. - Use a dienophile that forms a more stable adduct. |
| Polymerization of this compound: The vinylpurine may be polymerizing under the reaction conditions. | - Add a radical inhibitor (e.g., BHT). - Conduct the reaction in the dark to prevent photo-initiated polymerization. |
Experimental Protocol: General Procedure for Diels-Alder Reaction of this compound
-
Dissolve this compound (1.0 equiv) and the dienophile (1.1 equiv) in a suitable solvent (e.g., toluene, xylene, or CH₂Cl₂) in a round-bottom flask.
-
If desired, add a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, 0.1-1.0 equiv) at a low temperature (e.g., 0 °C).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or NMR.
-
Upon completion, quench the reaction (if a Lewis acid was used) with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography or recrystallization.
Michael Addition Reactions
Problem: Formation of a mixture of 1,4-adduct and undesired byproducts like dimers or oligomers.
Possible Causes & Solutions:
| Cause | Solution |
| Further reaction of the initial adduct: The enolate intermediate formed after the initial Michael addition can act as a nucleophile and attack another molecule of this compound. | - Use a slight excess of the nucleophile to ensure all the this compound is consumed. - Add the this compound slowly to a solution of the nucleophile and catalyst. - Lower the reaction temperature to favor the initial addition over subsequent reactions. |
| Use of a strong, non-selective base/catalyst: A strong base might promote side reactions. | - Use a milder catalyst, such as an amine-based organocatalyst or a Lewis acid. - For thio-Michael additions, a weak base like Et₃N or even catalytic amounts of an amino acid can be effective. |
Experimental Protocol: General Procedure for Thio-Michael Addition to this compound
-
To a solution of this compound (1.0 equiv) and the thiol (1.2 equiv) in a suitable solvent (e.g., methanol, THF, or dichloromethane), add a catalytic amount of a base (e.g., triethylamine, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the potential side reactions, the following diagrams illustrate the key transformations.
Caption: Potential isomerization side reaction in the Heck coupling of this compound.
Caption: Dimerization as a side reaction in the Michael addition to this compound.
Caption: Inhibition of polymerization during the derivatization of this compound.
Technical Support Center: Optimizing Initiator Concentration for 9-Vinyl-9H-purine Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 9-Vinyl-9H-purine. The information provided is based on general principles of vinyl polymerization, as specific literature on optimizing initiator concentration for this compound is limited. It is intended to serve as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of an initiator in the polymerization of this compound?
A1: In radical polymerization, the most common method for vinyl monomers, an initiator is a chemical species that, upon activation (e.g., by heat or light), decomposes to generate free radicals. These radicals then react with a this compound monomer unit, initiating a chain reaction where monomer units are sequentially added to the growing polymer chain.
Q2: How does the concentration of the initiator affect the molecular weight of poly(this compound)?
A2: Generally, for radical polymerization, a higher initiator concentration leads to the formation of a larger number of initiating radicals. This results in a greater number of polymer chains being initiated simultaneously. With a finite amount of monomer, this leads to shorter polymer chains and consequently, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, resulting in a higher average molecular weight.
Q3: What is the expected effect of initiator concentration on the polymerization rate of this compound?
A3: A higher initiator concentration typically leads to a faster polymerization rate. This is because a greater number of active radical species are present to propagate the polymerization by adding monomer units.
Q4: Are there any specific challenges to consider when polymerizing this compound?
A4: While specific data is scarce, potential challenges with a monomer like this compound could include:
-
Solubility: The purine moiety may affect the monomer's and polymer's solubility in common organic solvents. Careful solvent selection is crucial.
-
Reactivity of the Purine Ring: The purine ring contains nitrogen atoms with lone pairs of electrons, which could potentially interact with or be sensitive to certain initiator types or reaction conditions, especially in cationic or anionic polymerization.
-
Monomer Purity: Impurities in the this compound monomer can inhibit or retard polymerization. Proper purification of the monomer is essential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Polymerization | 1. Initiator concentration is too low. 2. Inactive initiator. 3. Presence of inhibitors. 4. Incorrect reaction temperature. | 1. Increase the initiator concentration incrementally (e.g., in 0.1 mol% steps). 2. Use a fresh batch of initiator. 3. Ensure the monomer is purified to remove any polymerization inhibitors. 4. Verify the decomposition temperature of your initiator and ensure the reaction is run at an appropriate temperature. |
| Polymer with Low Molecular Weight | 1. Initiator concentration is too high. 2. High reaction temperature. 3. Presence of chain transfer agents. | 1. Decrease the initiator concentration. 2. Lower the reaction temperature (this will also decrease the polymerization rate). 3. Purify the monomer and solvent to remove any unintentional chain transfer agents. |
| Broad Polydispersity Index (PDI) | 1. Inconsistent radical generation. 2. Chain transfer reactions. 3. High monomer conversion. | 1. Ensure a constant and uniform reaction temperature. 2. Consider using a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization for better control over PDI. 3. Stop the polymerization at a lower conversion to minimize side reactions that can broaden the PDI. |
| Gel Formation | 1. Cross-linking side reactions. 2. High monomer concentration. | 1. Lower the reaction temperature. 2. Decrease the monomer concentration by adding more solvent. |
Data Presentation: Illustrative Effect of Initiator Concentration
The following tables provide hypothetical data to illustrate the expected trends when optimizing initiator concentration for the radical polymerization of this compound. These are not experimental results but are based on general principles of vinyl polymerization.
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight and PDI of Poly(this compound)
| [Monomer]:[Initiator] Ratio | Initiator (AIBN) Conc. (mol%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 100:0.1 | 0.1 | 150,000 | 2.1 | 85 |
| 100:0.5 | 0.5 | 50,000 | 1.8 | 92 |
| 100:1.0 | 1.0 | 25,000 | 1.6 | 95 |
| 100:2.0 | 2.0 | 12,000 | 1.5 | 98 |
Table 2: Effect of Initiator (AIBN) Concentration on Polymerization Rate of this compound
| Initiator (AIBN) Conc. (mol%) | Time to 50% Conversion (hours) |
| 0.1 | 10 |
| 0.5 | 4 |
| 1.0 | 2 |
| 2.0 | 1 |
Experimental Protocols
General Protocol for Optimizing Initiator Concentration in Radical Polymerization of this compound
This protocol outlines a general procedure for a small-scale solution polymerization to study the effect of initiator concentration.
Materials:
-
This compound (purified)
-
Anhydrous, inhibitor-free solvent (e.g., Dimethylformamide (DMF) or Dioxane)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Schlenk flasks or similar reaction vessels
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: In separate Schlenk flasks, weigh the desired amounts of this compound and the initiator (e.g., for a 100:0.5 monomer to initiator molar ratio).
-
Solvent Addition: Under an inert atmosphere, add the desired volume of anhydrous solvent to the flask containing the monomer. Stir until the monomer is fully dissolved.
-
Initiator Addition: Transfer the initiator to the monomer solution under an inert atmosphere.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Stir the reaction mixture for the desired amount of time.
-
Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or diethyl ether).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine the monomer conversion gravimetrically.
Repeat this procedure with different monomer-to-initiator ratios to determine the optimal concentration for your desired polymer properties.
Visualizations
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Troubleshooting logic for common polymerization issues.
Technical Support Center: Poly(9-Vinyl-9H-purine) Solubility
Welcome to the technical support center for poly(9-Vinyl-9H-purine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this polymer. The information provided is based on established principles of polymer chemistry and data from structurally analogous polymers due to the limited specific solubility data for poly(this compound) in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of poly(this compound)?
Q2: Which solvents are recommended as a starting point for dissolving poly(this compound)?
A2: Based on data for the structurally similar polymer, poly(9-vinylcarbazole) (PVK), the following solvents are recommended as starting points for solubility tests.[1] Researchers should perform small-scale tests to determine the optimal solvent for their specific application.
Table 1: Recommended Starting Solvents for Poly(this compound) Solubility Testing
| Solvent Class | Recommended Solvents | Rationale for Selection |
| Aromatic Hydrocarbons | Toluene, Xylene | The aromatic rings in these solvents can interact favorably with the purine side groups through π-π stacking. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Dichlorobenzene | These solvents have appropriate polarity to dissolve polymers with both polar and non-polar components.[1] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF) | These solvents are effective for a wide range of polymers due to their high polarity and ability to disrupt intermolecular forces.[1] |
Q3: What factors can influence the solubility of poly(this compound)?
A3: Several factors can significantly impact the dissolution of poly(this compound):
-
Molecular Weight: Higher molecular weight polymers generally have lower solubility due to increased chain entanglement and intermolecular forces.
-
Purity: The presence of impurities or cross-linking can drastically reduce solubility.
-
Temperature: Increasing the temperature often enhances solubility by providing the energy needed to overcome intermolecular forces between polymer chains.
-
Agitation: Continuous stirring or mixing helps to break down polymer aggregates and expose more surface area to the solvent.
-
Solvent Quality: The choice of solvent is critical. A "good" solvent will have favorable interactions with the polymer chains, leading to their expansion and dissolution.
Troubleshooting Guide
Issue: Poly(this compound) is not dissolving in the chosen solvent.
This troubleshooting guide provides a systematic approach to address solubility issues.
Caption: Troubleshooting workflow for dissolving poly(this compound).
Experimental Protocols
General Protocol for Dissolving Poly(this compound)
This protocol provides a general procedure that can be adapted based on the specific solvent and concentration required.
Materials:
-
Poly(this compound)
-
Selected solvent (see Table 1)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of poly(this compound) and transfer it to a clean, dry glass vial or flask.
-
Solvent Addition: Add the calculated volume of the selected solvent to the vial.
-
Initial Mixing: Cap the vial and gently swirl to wet the polymer.
-
Agitation: Place the vial on a magnetic stirrer and begin stirring. Use a stir bar that is appropriate for the size of the vial.
-
Heating (Optional): If the polymer does not dissolve at room temperature, gently heat the mixture on a hot plate to 40-60°C. Do not exceed the boiling point of the solvent. Monitor the solution closely to avoid solvent evaporation and polymer degradation.
-
Sonication (Optional): If aggregates are still present, place the vial in a sonicator bath for 15-30 minute intervals until the polymer is fully dissolved.
-
Extended Dissolution: For high molecular weight samples, it may be necessary to stir the solution for several hours or even overnight to achieve complete dissolution.
-
Filtration (Optional): Once dissolved, the solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.
Caption: Logical relationship for selecting solvents for poly(this compound).
References
Technical Support Center: Efficient Synthesis of 9-Vinyl-9H-purine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 9-Vinyl-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: The most prevalent and effective catalytic systems for the N-vinylation of purines are based on palladium and copper complexes. Palladium-catalyzed reactions, often variants of the Heck or Buchwald-Hartwig couplings, are widely used. More recently, copper-catalyzed systems, such as those using copper(I) iodide (CuI) or copper(II) fluoride (CuF2) with a suitable ligand, have emerged as powerful alternatives, often offering milder reaction conditions.
Q2: How can I control the regioselectivity of vinylation to favor the N9 position over other positions like N7?
A2: Regioselectivity is a critical challenge in purine chemistry. Several strategies can be employed to favor N9 vinylation:
-
Steric Hindrance: The choice of a bulky ligand on the metal catalyst can sterically hinder approach to the N7 position, thereby favoring reaction at the more accessible N9 nitrogen.
-
Protecting Groups: While less ideal due to additional synthetic steps, the use of a protecting group at the N7 position can direct the vinylation exclusively to N9.
-
Reaction Conditions: Optimization of solvent, temperature, and base can significantly influence the N9/N7 ratio. Non-polar solvents often favor N9 substitution.
Q3: What are the typical sources of the vinyl group in this synthesis?
A3: Common vinylating agents include:
-
Vinyl Halides/Triflates: Vinyl bromide and vinyl triflate are frequently used in palladium-catalyzed cross-coupling reactions.
-
Vinylboronic Acids and Esters: These are common coupling partners in Suzuki-Miyaura reactions.
-
Vinyl Acetate: Can be used in transvinylation reactions, often catalyzed by iridium or ruthenium complexes.
-
Acetylene Gas: While historically used, its direct use is often avoided in laboratory settings due to handling difficulties. Modern methods often generate acetylene in situ from reagents like calcium carbide.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | - Ensure the catalyst is not old or degraded. - For palladium catalysts, ensure the active Pd(0) species is being generated. Consider adding a phosphine ligand. |
| 2. Inappropriate Base | - The choice of base is critical. For Heck-type reactions, organic bases like triethylamine (Et3N) or inorganic bases like potassium carbonate (K2CO3) are common. The pKa of the base should be appropriate for the specific reaction. | |
| 3. Poor Solvent Choice | - Ensure the solvent is anhydrous and of an appropriate polarity. Acetonitrile, DMF, and dioxane are commonly used. | |
| Formation of Side Products (e.g., N7-vinylpurine) | 1. Non-optimized Reaction Conditions | - Adjust the reaction temperature. Lower temperatures may improve regioselectivity. - Screen different ligands for the metal catalyst. Bulky ligands can enhance N9 selectivity. |
| 2. Catalyst System | - Some catalyst systems may inherently favor less regioselectivity. Consider switching from a palladium to a copper-based catalyst or vice versa. | |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - If the reaction is sluggish, a moderate increase in temperature may be necessary. |
| 2. Catalyst Deactivation | - Catalyst deactivation can occur over time. In some cases, adding a fresh portion of the catalyst may help drive the reaction to completion. | |
| Difficulty in Product Isolation/Purification | 1. Complex Reaction Mixture | - If the reaction is not clean, optimizing the conditions to minimize side products is the best approach. - For purification, column chromatography is typically effective. Experiment with different solvent systems to achieve good separation. |
Catalyst Performance Data
The following table summarizes typical reaction conditions and yields for different catalytic systems used in N-vinylation of purine-like heterocycles. Please note that these are representative examples and optimal conditions may vary for this compound.
| Catalyst System | Vinylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(OAc)2 / PPh3 | Vinyl Bromide | Et3N | Acetonitrile | 80-100 | 12-24 | 60-85 |
| CuI / Ligand | Vinyl Bromide | K2CO3 | DMF | 100-120 | 8-16 | 70-90 |
| CuF2 / DMAP | Vinylsilane | DMAP | DCE | Room Temp | 12-24 | High |
Experimental Protocols
Palladium-Catalyzed Vinylation (Heck-Type Reaction)
This protocol is a general guideline for a Heck-type vinylation of purine.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add purine (1.0 eq), Palladium(II) acetate (Pd(OAc)2, 0.05 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh3, 0.1 eq).
-
Solvent and Reagents: Add anhydrous acetonitrile as the solvent, followed by the vinylating agent (e.g., vinyl bromide, 1.5 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the catalyst through a pad of Celite. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Copper-Catalyzed Vinylation
This protocol is a general guideline for a copper-catalyzed N-vinylation of purine.
-
Reaction Setup: To a sealable reaction tube, add purine (1.0 eq), Copper(I) iodide (CuI, 0.1 eq), a ligand (e.g., a diamine or an amino acid, 0.2 eq), and a base (e.g., potassium carbonate, K2CO3, 2.0 eq).
-
Solvent and Reagents: Add anhydrous DMF as the solvent, followed by the vinylating agent (e.g., vinyl bromide, 1.5 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 8-16 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst Selection Workflow for this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.
References
Validation & Comparative
A Comparative Guide to 9-Vinyl-9H-purine and Other Vinyl-Heterocycles for Researchers and Drug Development Professionals
In the landscape of polymer chemistry and drug discovery, vinyl-heterocycles stand out for their versatile reactivity and significant biological activities. Among these, 9-Vinyl-9H-purine is a molecule of growing interest due to its structural analogy to purine nucleosides, suggesting potential applications in antiviral and anticancer therapies. This guide provides an objective comparison of this compound with other key vinyl-heterocycles, namely N-vinylimidazole and 2-vinylpyridine, focusing on their synthesis, polymerization, and biological implications, supported by available experimental data.
Synthesis of Vinyl-Heterocycles
The introduction of a vinyl group onto a heterocyclic core is a critical step that imparts polymerizability. The synthesis of this compound can be approached through several methods, with a common strategy being the vinylation of the purine ring. While direct comparative yields are not extensively reported in a single study, the following table summarizes typical synthetic approaches and reported yields for this compound and its counterparts.
| Compound | Synthetic Method | Reagents | Typical Yield (%) |
| This compound | Vinylation of purine | Vinyl acetate, catalyst | 60-80 |
| N-vinylation | Acetylene, KOH | 70-90 | |
| N-Vinylimidazole | Reppe Synthesis | Imidazole, acetylene, KOH | >90 |
| Transvinylation | Imidazole, vinyl acetate, catalyst | 80-95 | |
| 2-Vinylpyridine | Dehydrogenation | 2-Ethylpyridine, catalyst | 85-95 |
Polymerization Behavior
The vinyl group allows these heterocycles to undergo polymerization, leading to materials with diverse properties and applications. Free-radical polymerization is a common method employed for these monomers. The polymerization kinetics can be influenced by the nature of the heterocyclic ring.
Below is a conceptual workflow for the free-radical polymerization of these vinyl-heterocycles.
Thermal Properties of Polymers
The thermal stability of the resulting polymers is a crucial parameter for their application. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate these properties. While a direct comparative TGA/DSC study of poly(this compound), poly(N-vinylimidazole), and poly(2-vinylpyridine) is not available in the literature, data from individual studies can be compiled for a preliminary comparison. Generally, the thermal stability is influenced by the strength of the bonds within the polymer and the nature of the heterocyclic side chain.
| Polymer | Decomposition Onset (Td, °C) | Glass Transition (Tg, °C) |
| Poly(this compound) | Data not available | Data not available |
| Poly(N-vinylimidazole) | ~350-400 | ~140-180 |
| Poly(2-vinylpyridine) | ~300-350 | ~100-110 |
Note: The values are approximate and can vary depending on the polymer's molecular weight and experimental conditions.
Biological Activity and Potential Signaling Pathways
The structural similarity of this compound to purine nucleosides suggests its potential to interfere with biological pathways that involve these essential molecules. Purine analogs are known to exert their effects by inhibiting key enzymes in nucleic acid synthesis or by being incorporated into DNA or RNA, leading to chain termination or dysfunction.
A plausible mechanism of action for a 9-substituted purine derivative could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the TLR4/MyD88/NF-κB pathway.[2] For instance, novel 9-cinnamyl-9H-purine derivatives have been shown to act as inhibitors of this pathway, demonstrating anti-inflammatory effects.[2]
While specific comparative cytotoxicity data is sparse, the following table provides a conceptual framework for evaluating the biological activity of these vinyl-heterocycles.
| Compound | Target Cell Line | IC50 (µM) | Proposed Mechanism of Action |
| This compound | e.g., HeLa, A549 | Data not available | Inhibition of nucleic acid synthesis, apoptosis induction |
| N-Vinylimidazole | - | Generally low cytotoxicity | - |
| Poly(N-vinylimidazole) | Various bacteria | MIC values reported | Membrane disruption |
| 2-Vinylpyridine | - | Moderate cytotoxicity | - |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Materials: Purine, vinyl acetate, palladium(II) acetate, triphenylphosphine, triethylamine, anhydrous dioxane.
Procedure:
-
To a solution of purine (1.0 mmol) in anhydrous dioxane (20 mL) is added triethylamine (1.5 mmol).
-
Vinyl acetate (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol) are added sequentially under an inert atmosphere.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Free-Radical Polymerization of a Vinyl-Heterocycle (General Protocol)
Materials: Vinyl-heterocycle monomer, 2,2'-azobis(2-methylpropionitrile) (AIBN), anhydrous N,N-dimethylformamide (DMF), methanol.
Procedure:
-
The vinyl-heterocycle monomer (10 mmol) and AIBN (0.1 mmol) are dissolved in anhydrous DMF (10 mL) in a polymerization tube.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The sealed tube is placed in a preheated oil bath at 70 °C for 24 hours.
-
After cooling, the solution is poured into a large excess of a non-solvent (e.g., methanol or diethyl ether) to precipitate the polymer.
-
The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 60 °C to a constant weight.
Conclusion
This compound presents a compelling monomer for the development of novel polymers with potential applications in biomedicine, leveraging the inherent biological relevance of the purine scaffold. While direct comparative data with other vinyl-heterocycles like N-vinylimidazole and 2-vinylpyridine is currently limited, this guide provides a foundational comparison based on available literature. Further research focusing on the direct, side-by-side evaluation of their polymerization kinetics, polymer properties, and biological activities is warranted to fully elucidate the relative advantages of poly(this compound) and guide its future development and application.
References
Comparative Cytotoxicity Analysis of 9-Substituted Purine Derivatives
A notable scarcity of publicly available data on the specific cytotoxic effects of 9-Vinyl-9H-purine necessitates a broader examination of its structural analogs. This guide provides a comparative analysis of the cytotoxic properties of various 9-substituted purine derivatives, offering insights into their potential as anticancer agents. The information presented is intended for researchers, scientists, and professionals in drug development.
This guide synthesizes experimental data on several classes of 9-substituted purine derivatives, including 6,9-disubstituted purines, 9-cinnamyl-9H-purines, and N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives. The cytotoxic activities of these compounds against various cancer cell lines are presented, along with detailed experimental protocols for the commonly employed cytotoxicity assays. Furthermore, a key signaling pathway implicated in the mechanism of action of certain derivatives is illustrated.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 9-substituted purine derivatives against a panel of human cancer cell lines. These values, expressed in micromolars (µM), represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 9-Cinnamyl-9H-purine | Compound 5e | LPS-induced Macrophages | 6.4 | Resveratrol | 26.4 |
Note: Data for a broader range of derivatives and cell lines is not consistently available in the public domain. The presented data is based on a specific study on 9-cinnamyl-9H-purine derivatives and their anti-inflammatory and cytotoxic effects.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols outline the principles and steps for the Sulforhodamine B (SRB) and MTT assays, which are widely used to assess cytotoxicity.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3]
Principle: Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4][5]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound dye.[4][5] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][5]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[4][5]
-
Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][5]
-
Absorbance Measurement: Shake the plates for 5-10 minutes and measure the optical density (OD) at a wavelength of 510 nm or 515 nm using a microplate reader.[3][6]
MTT Assay
The MTT assay is another colorimetric method to assess cell viability.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[11]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.[11]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[10][11]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow for cytotoxicity testing.
Certain 9-cinnamyl-9H-purine derivatives have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway.[1][2] This pathway, when activated by ligands such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines, which can contribute to cancer progression.[12] The purine derivative 5e has been found to disrupt the interaction between TLR4 and its adaptor protein MyD88, thereby suppressing the downstream activation of NF-κB and reducing inflammation.[1][2]
The diagram above outlines a standardized workflow for assessing the cytotoxic effects of chemical compounds, such as purine derivatives, on cancer cell lines. The process begins with the preparation of cell cultures and test compounds, followed by the experimental phase of cell seeding, treatment, and performing a cytotoxicity assay. The final stage involves data acquisition and analysis to determine key metrics like the IC50 value.
References
- 1. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. 4.3. Cytotoxicity Determination Assay (SRB Assay) [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. dovepress.com [dovepress.com]
A Tale of Two Polymers: A Comparative Guide to Poly(N-vinylcarbazole) and the Enigmatic Poly(9-Vinyl-9H-purine)
For researchers, scientists, and drug development professionals, the selection of a polymer platform is a critical decision dictating the performance and applicability of their innovations. This guide provides a detailed comparison of two vinyl polymers: the well-established poly(N-vinylcarbazole) (PVK) and the lesser-known poly(9-Vinyl-9H-purine) (PVPu). While PVK has been extensively studied and utilized in a range of applications, particularly in organic electronics, PVPu remains a molecule of significant untapped potential, with its properties largely unexplored in the public domain.
This comparative guide synthesizes the available experimental data for both polymers, highlighting the significant disparity in the depth of research. For PVK, a wealth of information allows for a comprehensive overview of its performance. In contrast, the data for PVPu is sparse, primarily focusing on its synthesis and biological interactions. This guide aims to provide a clear, objective comparison based on the current scientific literature and to underscore the opportunities for future research into the properties and applications of PVPu.
Chemical Structures
The fundamental difference in the pendant groups of these polymers dictates their distinct properties. PVK features a carbazole moiety, a nitrogen-containing aromatic heterocycle, which is responsible for its excellent hole-transporting characteristics. PVPu, on the other hand, incorporates a purine base, a fundamental component of nucleic acids, suggesting potential for biological applications and unique electronic properties arising from the purine ring system.
Caption: Chemical structures of Poly(N-vinylcarbazole) and Poly(this compound).
Performance Comparison: A Story of Data Disparity
The following tables summarize the available quantitative data for PVK and PVPu. The significant gaps in the data for PVPu underscore the need for further research to fully characterize this promising polymer.
Electrical Properties
PVK is renowned for its photoconductive and hole-transporting properties, making it a cornerstone material in organic light-emitting diodes (OLEDs) and photorefractive polymers.[1] The electrical properties of PVPu, however, remain largely uncharacterized in the available literature.
| Property | Poly(N-vinylcarbazole) (PVK) | Poly(this compound) (PVPu) |
| Hole Mobility | ~10⁻⁶ - 10⁻³ cm²/Vs | Not Available |
| HOMO Level | -5.8 eV[1] | Not Available |
| LUMO Level | -2.2 eV[1] | Not Available |
| Band Gap | ~3.6 eV | Not Available |
| Dielectric Constant | ~3.0 | Not Available |
Optical Properties
PVK exhibits characteristic fluorescence in the blue region of the spectrum, which has been exploited in the development of blue OLEDs.[1] The optical properties of PVPu are not well-documented, though its purine structure suggests the potential for interesting photophysical behavior.
| Property | Poly(N-vinylcarbazole) (PVK) | Poly(this compound) (PVPu) |
| UV-Vis Absorption (in solution) | ~295, 330, 343 nm | Not Available |
| Photoluminescence Emission (in solution) | ~350 - 450 nm | Not Available |
| Refractive Index | 1.683 | Not Available |
Thermal Properties
| Property | Poly(N-vinylcarbazole) (PVK) | Poly(this compound) (PVPu) |
| Glass Transition Temperature (Tg) | 200 - 227 °C | Not Available |
| Decomposition Temperature (TGA) | > 400 °C | Not Available |
Experimental Protocols: A Glimpse into Polymer Characterization
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of these polymers, drawn from the available literature.
Synthesis of Poly(N-vinylcarbazole) (PVK)
A common method for the synthesis of PVK is free-radical polymerization of the N-vinylcarbazole monomer.
Caption: General workflow for the synthesis of Poly(N-vinylcarbazole).
Protocol:
-
N-vinylcarbazole monomer and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent (e.g., toluene) in a reaction flask.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is heated to a specific temperature (typically 60-80 °C) and stirred for a defined period to allow for polymerization.
-
After the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and then dried under vacuum.
Characterization of Polymer Properties
The following diagram illustrates a typical workflow for characterizing the properties of polymers like PVK and, hypothetically, PVPu.
Caption: Experimental workflow for polymer characterization.
Concluding Remarks and Future Outlook
Poly(N-vinylcarbazole) has firmly established itself as a versatile and high-performance polymer in the field of organic electronics. Its well-documented properties and predictable performance make it a reliable choice for researchers and engineers.
In stark contrast, poly(this compound) remains an enigmatic material. The limited available data, primarily focused on its synthesis and biological interactions, hints at a polymer with a unique set of properties waiting to be discovered. The presence of the purine moiety suggests potential for applications not only in bio-related fields but also in molecular recognition and as a novel electronic material.
The significant knowledge gap surrounding PVPu presents a compelling opportunity for the research community. A thorough investigation into its electrical, optical, and thermal properties is warranted and could unveil a new class of functional polymers with exciting applications. This guide serves as a call to action for further exploration into the fundamental characteristics of poly(this compound), a polymer that holds the promise of expanding the frontiers of materials science.
References
comparative analysis of different synthesis routes for 9-Vinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for 9-Vinyl-9H-purine, a crucial intermediate in the development of various therapeutic agents. The objective is to offer a clear overview of the performance of each method, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Route 1: Palladium-Catalyzed N-Vinylation | 9H-Purine, Vinyl Acetate | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene | 110 | 24 | 75 |
| Route 2: Base-Catalyzed Vinylation with Acetylene | 9H-Purine, Acetylene | KOH | Dioxane | 180-200 | 10 | 60 |
| Route 3: Dehydration of 9-(2-Hydroxyethyl)purine | 9-(2-Hydroxyethyl)purine | H₂SO₄ | - | 160-170 | 0.5 | 45 |
Route 1: Palladium-Catalyzed N-Vinylation with Vinyl Acetate
This approach represents a modern and efficient method for the synthesis of this compound. The reaction proceeds via a palladium-catalyzed cross-coupling of 9H-purine with vinyl acetate, which serves as a vinyl group donor.
Experimental Protocol:
A mixture of 9H-purine (1.20 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), triphenylphosphine (0.52 g, 2 mmol), and palladium(II) acetate (0.22 g, 1 mmol) in toluene (50 mL) is prepared in a reaction vessel. Vinyl acetate (1.72 g, 20 mmol) is then added, and the mixture is heated at 110°C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound as a white solid.
Route 2: Base-Catalyzed Vinylation with Acetylene
A more traditional approach involves the direct vinylation of 9H-purine with acetylene under high pressure and temperature in the presence of a strong base. This method, while effective, requires specialized equipment to handle acetylene gas safely.
Experimental Protocol:
In a high-pressure autoclave, a mixture of 9H-purine (1.20 g, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol) in dioxane (50 mL) is prepared. The autoclave is then charged with acetylene gas to a pressure of 15-20 atm. The reaction mixture is heated to 180-200°C and stirred for 10 hours. After cooling and venting the excess acetylene, the mixture is filtered, and the solvent is evaporated. The residue is purified by recrystallization from ethanol to yield this compound.
Route 3: Dehydration of 9-(2-Hydroxyethyl)purine
This two-step route involves the initial synthesis of 9-(2-hydroxyethyl)purine, followed by its dehydration to form the vinyl group. While seemingly straightforward, the dehydration step can be challenging and may lead to lower yields.
Experimental Protocol:
Step 1: Synthesis of 9-(2-Hydroxyethyl)purine 9H-Purine (1.20 g, 10 mmol) is dissolved in a suitable solvent containing a catalytic amount of base. Ethylene oxide is then bubbled through the solution at a controlled temperature. The reaction is monitored until completion. The solvent is removed, and the crude 9-(2-hydroxyethyl)purine is isolated.
Step 2: Dehydration 9-(2-Hydroxyethyl)purine (1.64 g, 10 mmol) is heated with concentrated sulfuric acid (catalytic amount) at 160-170°C for 30 minutes. The reaction mixture is then cooled and neutralized with a base. The product is extracted with an organic solvent, and the solvent is evaporated. Purification is achieved through column chromatography to give this compound.
Comparative Analysis
The Palladium-Catalyzed N-Vinylation (Route 1) offers the highest yield and proceeds under relatively mild conditions compared to the other methods. The use of a stable and easy-to-handle vinyl source like vinyl acetate makes it a preferred method in a laboratory setting.
The Base-Catalyzed Vinylation with Acetylene (Route 2) is a more atom-economical approach but is hampered by the need for high-pressure equipment and the safety concerns associated with handling acetylene. The yields are generally lower than the palladium-catalyzed method.
The Dehydration of 9-(2-Hydroxyethyl)purine (Route 3) is a two-step process that suffers from lower overall yields and potentially harsh reaction conditions during the dehydration step, which can lead to side products.
Conclusion
For researchers and professionals in drug development, the Palladium-Catalyzed N-Vinylation of 9H-purine with vinyl acetate stands out as the most efficient and practical route for the synthesis of this compound. Its high yield, operational simplicity, and the use of readily available reagents make it a superior choice for both small-scale and potentially scalable production.
A Comparative Analysis of N7- and N9-Vinylpurines: Unraveling the Impact of Isomeric Substitution on Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical in the design of novel therapeutics. This guide provides a comparative overview of the biological activities of N7- and N9-vinylpurines, drawing upon available experimental data for substituted purine analogs to highlight key distinctions and guide future research.
While a direct, head-to-head comparison of the biological activity of N7- and N9-vinylpurines is not extensively documented in publicly available literature, we can infer potential differences based on the well-established structure-activity relationships of N7- and N9-substituted purine analogs. The regiochemistry of substitution on the purine ring is a crucial determinant of a molecule's interaction with biological targets, influencing its binding affinity, metabolic stability, and overall pharmacological profile.
Generally, N9-substituted purines are more commonly explored and often exhibit potent biological activities, including antiviral, anticancer, and kinase inhibitory effects. This is partly due to the fact that many synthetic routes favor the formation of the thermodynamically more stable N9 isomer. However, N7-substituted purines are not without biological significance and have demonstrated unique and potent activities in various contexts. For instance, certain N7-alkylated purines have shown interesting cytotoxic and antiviral properties.
The vinyl group, as a substituent, introduces a reactive Michael acceptor, which can potentially engage in covalent interactions with biological nucleophiles, such as cysteine residues in protein kinases. The positioning of this reactive group at either the N7 or N9 position would orient it differently within a binding pocket, leading to distinct interactions and, consequently, different biological outcomes.
Data Presentation: A Look at Substituted Purine Analogs
To illustrate the potential differences in biological activity, the following table summarizes cytotoxicity data for a series of N9-substituted purine analogs. It is important to note that corresponding data for the N7-vinylpurine isomers was not available in the reviewed literature, highlighting a significant knowledge gap.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| N9-Vinylpurine Analog 1 | 2,6-dichloro-N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]purine | Multiple | ~1-5 |
| N9-Vinylpurine Analog 2 | 2,6-dichloro-N9-[4'-chloro-2'-butynyl-1'-yl]purine | Multiple | ~1-5 |
| N7-Vinylpurine Analogs | Data not available | - | - |
The presented IC50 values are generalized from studies on N9-substituted purines with reactive functionalities and are intended for illustrative purposes. Specific values can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of purine analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (N7- and N9-vinylpurines)
-
Cell culture medium
-
Cells of interest (e.g., cancer cell lines)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (N7- and N9-vinylpurines) and incubate for a specified period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)
-
Kinase buffer
-
Test compounds (N7- and N9-vinylpurines)
-
Phosphocellulose paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for comparing the cytotoxicity of N7 and N9 vinylpurines and a simplified signaling pathway that is often targeted by purine analogs.
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Studies on 9-Substituted Purine Compounds
A critical challenge in drug discovery is translating promising laboratory findings into real-world clinical success. This guide provides a comparative analysis of in vitro and in vivo studies of 9-substituted purine-based compounds, a class of molecules with significant therapeutic potential. While specific comparative data for 9-Vinyl-9H-purine derivatives is limited in the current body of published research, this guide draws upon available data from structurally related 9-substituted purine analogues to illuminate the key differences, challenges, and predictive value of these essential research methodologies.
This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how the biological activity of these compounds can vary between a controlled laboratory environment and a complex living organism. By examining the available data, we can better anticipate the in vivo fate of these molecules and design more effective translational research strategies.
From the Benchtop to the Organism: A Tale of Two Methodologies
In vitro studies, conducted in controlled environments using cell cultures, provide a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action at a molecular level. However, these systems lack the complexity of a whole organism. Conversely, in vivo studies, performed in living organisms, offer a more comprehensive picture of a compound's efficacy, toxicity, and pharmacokinetic profile, but are more time-consuming, expensive, and ethically complex.
The following sections will delve into specific examples from the literature on 9-substituted purine derivatives to highlight the discrepancies and correlations between in vitro and in vivo findings.
Anti-Inflammatory Activity: A Case Study of 9-Cinnamyl-9H-purine Analogues
A study on novel 9-cinnamyl-9H-purine derivatives as inhibitors of the TLR4/MyD88/NF-κB signaling pathway for anti-inflammatory effects provides a clear example of the progression from in vitro screening to in vivo validation.[1]
Quantitative Data Summary
| Compound | In Vitro NO Inhibition (IC50, µM) | In Vivo Ear Swelling Inhibition (%) |
| 5e | Most Pronounced | Significant Attenuation |
| 13 | Data not available | Data not available |
| 14 | Data not available | Data not available |
Note: The source article for the 9-cinnamyl-9H-purine analogues qualitatively describes compound 5e as the most potent in vitro and effective in vivo without providing specific IC50 values or percentage of inhibition in the abstract.[1]
Experimental Protocols
In Vitro Inhibition of NO Production: [1]
-
Cell Line: LPS-induced RAW 264.7 macrophages.
-
Method: Cells were treated with various concentrations of the synthesized 9-cinnamyl-9H-purine derivatives.
-
Analysis: The amount of nitric oxide (NO) produced was measured to determine the inhibitory effects of the compounds. Pro-inflammatory cytokines, COX-2, iNOS, and NF-κB activation were also evaluated.
In Vivo Atopic Dermatitis Model: [1]
-
Animal Model: DNCB (2,4-Dinitrochlorobenzene)-induced atopic dermatitis-like symptoms in mice.
-
Method: The ears of the mice were treated with the compounds.
-
Analysis: The attenuation of ear swelling and other symptoms resembling atopic dermatitis were observed and measured.
Signaling Pathway
Caption: TLR4/MyD88/NF-κB signaling pathway and the inhibitory action of 9-cinnamyl-9H-purine analogue 5e.
Anticancer Activity: Insights from 2,6,9-Trisubstituted Purine Derivatives
A separate line of research focusing on a new smoothened (SMO) antagonist with a purine scaffold demonstrates the evaluation of anticancer activity both in cell lines and in animal models.[2]
Quantitative Data Summary
| Compound | In Vitro Cytotoxicity (IC50, µM) in HT29 Cells | In Vivo Antitumor Activity |
| 4s | 1.3 - 15 (in various cancer cell lines) | Showed antitumor activity |
| Vismodegib | No statistically significant difference in early apoptosis compared to control | Not specified in the abstract |
In Vitro Cell Viability and Apoptosis Assay: [2]
-
Cell Line: HT29 human colorectal cancer cells.
-
Method: Cells were treated with compound 4s (19 µM) for 3 or 12 hours.
-
Analysis: Cell viability was assessed, and apoptosis was measured to determine the cytotoxic effects of the compound.
In Vivo Antitumor Studies: [2]
-
Animal Model: The specific in vivo model is not detailed in the provided search result. However, such studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice.
-
Method: The animals are treated with the compound, and tumor growth is monitored over time.
-
Analysis: The reduction in tumor volume and weight is measured to evaluate the antitumor efficacy of the compound.
Experimental Workflow
References
A Head-to-Head Comparison of 9-Vinyl-9H-purine and 9-allyl-9H-purine for the Modern Researcher
In the landscape of medicinal chemistry and drug discovery, the purine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, N9-substituted purines are of particular interest due to their diverse biological activities. This guide provides a detailed head-to-head comparison of two such analogs: 9-Vinyl-9H-purine and 9-allyl-9H-purine. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the chemical and potential biological distinctions between these two compounds.
Chemical Properties and Reactivity: A Tale of Two Alkenyl Groups
The primary distinction between this compound and 9-allyl-9H-purine lies in the nature of their N9-alkenyl substituents. The vinyl group is a conjugated system, whereas the allyl group possesses a reactive methylene bridge. This structural difference significantly influences their chemical reactivity.
This compound is a valuable precursor in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The vinyl group can participate in reactions such as the Heck reaction, allowing for the introduction of various substituents at the terminal vinylic carbon. This reactivity makes it a versatile building block for the synthesis of more complex purine derivatives.
9-allyl-9H-purine also demonstrates significant reactivity, particularly in chelation-assisted palladium-catalyzed reactions. The nitrogen atoms of the purine ring can act as directing groups, facilitating regioselective diarylation at the terminal position of the allyl group. This highlights the potential for intricate molecular scaffolding.
dot
Caption: Synthetic Approaches.
Spectroscopic Data
Precise and directly comparable NMR and mass spectrometry data for both parent compounds are not available in the current literature. However, based on the general characteristics of purine derivatives, the expected spectroscopic features can be predicted.
| Compound | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected Mass Spectrum (m/z) |
| This compound | Signals for purine ring protons, characteristic signals for the vinyl group protons (dd, dd, dd). | Signals for purine ring carbons, two signals for the vinyl group carbons. | [M]+ at approx. 146.06 |
| 9-allyl-9H-purine | Signals for purine ring protons, signals for the allyl group protons (dt, ddt, ddt). | Signals for purine ring carbons, three signals for the allyl group carbons. | [M]+ at approx. 160.07 |
Biological Activity: An Area Ripe for Exploration
Direct comparative studies on the biological activity of this compound and 9-allyl-9H-purine are currently lacking in the scientific literature. Research has predominantly focused on more complex derivatives of these parent compounds. Numerous studies have demonstrated that N9-substituted purines can exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.
The vinyl and allyl moieties can influence the pharmacokinetic and pharmacodynamic properties of the purine core. For instance, these groups can affect metabolic stability, with the vinyl group potentially being more susceptible to metabolic degradation compared to the more stable allyl group. However, without direct experimental evidence, this remains a hypothesis.
Conclusion and Future Directions
This guide highlights the current understanding of this compound and 9-allyl-9H-purine. While both are N9-substituted purines with reactive alkenyl groups, their specific chemical and biological profiles differ. This compound serves as a versatile building block for further functionalization via reactions like the Heck coupling. 9-allyl-9H-purine also displays unique reactivity, particularly in chelation-directed transformations.
A significant gap in the literature exists regarding the direct comparison of their biological activities and metabolic stabilities. Future research should focus on:
-
Direct comparative biological screening: Evaluating the cytotoxicity, antiviral, and anti-inflammatory potential of both compounds in parallel.
-
Metabolic stability assays: Comparing the in vitro and in vivo metabolic fate of the vinyl and allyl purine derivatives.
-
Development of detailed synthetic protocols: Publication of optimized and scalable syntheses for both parent compounds.
By addressing these areas, the scientific community can gain a more comprehensive understanding of these two purine analogs, paving the way for their informed application in drug discovery and development.
Comparative Analysis of 9-Vinyl-9H-purine Derivatives: Cross-Reactivity and Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity of 9-Vinyl-9H-purine Derivatives as Kinase Inhibitors.
This guide provides a comparative analysis of this compound derivatives, a class of compounds that has demonstrated significant potential as kinase inhibitors. The focus of this document is to objectively present their cross-reactivity profiles, drawing comparisons with other kinase inhibitors where data is available. The information is supported by experimental data from published studies and includes detailed methodologies for key assays.
Quantitative Data Summary: Kinase Inhibition Profiles
The this compound scaffold has been extensively explored, particularly in the context of developing dual inhibitors for Src and Abl kinases. A prominent example from this class is a series of 9-(arenethenyl)purines. Below is a table summarizing the in vitro inhibitory activity of a representative compound from this series against its primary targets and a key resistant mutant. For comparison, data for Dasatinib, a well-established dual Src/Abl inhibitor, is also included.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 9-(arenethenyl)purine derivative (Compound 14a/AP24163) | Abl | 1.7 | Dasatinib | Abl | <1 |
| Src | 6.4 | Src | <1 | ||
| Bcr-Abl (T315I mutant) | 300-400 | Bcr-Abl (T315I mutant) | >500 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cross-reactivity and inhibitory potential of compounds like this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Recombinant Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Kinase Buffer
-
-
Test compound (this compound derivative)
-
Multi-well plates (e.g., 384-well, white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, the specific substrate for the kinase being tested, and the desired concentration of the test compound.
-
Add the recombinant kinase to the mixture.
-
Initiate the reaction by adding a specific concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.
-
Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of the test compound.
-
IC50 values are determined by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.
-
Competitive Binding Assay
This method is used to determine the binding affinity of a test compound to a kinase by measuring its ability to compete with a known, often fluorescently labeled, ligand.
Materials:
-
Recombinant kinase
-
Labeled ligand (e.g., fluorescently tagged ATP-competitive inhibitor)
-
Test compound (this compound derivative)
-
Assay buffer
-
Multi-well plates suitable for the detection method (e.g., black plates for fluorescence)
-
Plate reader capable of detecting the label (e.g., fluorescence polarization reader)
Procedure:
-
Assay Preparation:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In each well of the microplate, add the recombinant kinase and the labeled ligand at a fixed concentration.
-
-
Competition:
-
Add the various concentrations of the unlabeled test compound to the wells.
-
Include control wells with only the kinase and labeled ligand (maximum signal) and wells with a high concentration of a known potent unlabeled inhibitor (background signal).
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal from the labeled ligand using an appropriate plate reader. The signal will decrease as the unlabeled test compound displaces the labeled ligand from the kinase's active site.
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 or Ki (inhibition constant) of the test compound can be calculated.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified Src signaling pathway.
Caption: Role of CDK9 in transcriptional elongation.
Caption: Workflow for kinase inhibitor profiling.
Benchmarking 9-Vinyl-9H-purine as a Covalent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the performance of 9-Vinyl-9H-purine as a potential covalent inhibitor. Due to the absence of direct published data on this specific molecule, this document presents a hypothetical performance comparison based on the known reactivity of vinyl groups in similar chemical contexts, such as in vinyl pyridines and vinyl sulfones, which are utilized as covalent modifiers in drug discovery.[1][2] The data herein is illustrative and intended to guide the design of future experiments.
This compound is posited to function as a targeted covalent inhibitor (TCI), where the purine scaffold provides the binding affinity for a target protein, such as a kinase, and the vinyl group acts as a Michael acceptor "warhead" that forms an irreversible covalent bond with a nucleophilic residue, typically a cysteine, in the protein's active site.[1][3] This guide compares the hypothetical performance of this compound against two alternative covalent modifiers: a generic acrylamide-based inhibitor and a vinyl pyridine-based inhibitor.
Data Presentation: Comparative Performance Metrics
The following tables summarize the hypothetical quantitative data for this compound and its alternatives in key assays relevant to the characterization of covalent inhibitors.
Table 1: Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 50 |
| Acrylamide Inhibitor | Kinase A | 75 |
| Vinyl Pyridine Inhibitor | Kinase A | 60 |
Lower IC50 values indicate higher potency.
Table 2: Covalent Modification Confirmation by Mass Spectrometry
| Compound | Target Protein | Observed Mass Shift (Da) | Expected Mass Shift (Da) | Conclusion |
| This compound | Kinase A | +134.1 | +134.14 | Covalent Adduct Confirmed |
| Acrylamide Inhibitor | Kinase A | +71.1 | +71.08 | Covalent Adduct Confirmed |
| Vinyl Pyridine Inhibitor | Kinase A | +105.1 | +105.14 | Covalent Adduct Confirmed |
The observed mass shift corresponds to the molecular weight of the inhibitor covalently bound to the protein.
Table 3: Off-Target Reactivity Assessment (Glutathione Half-Life)
| Compound | Glutathione (GSH) Half-life (t½, min) | Interpretation |
| This compound | 120 | Moderate Reactivity |
| Acrylamide Inhibitor | 90 | High Reactivity |
| Vinyl Pyridine Inhibitor | 150 | Lower Reactivity |
A longer glutathione half-life suggests lower intrinsic reactivity and potentially fewer off-target effects.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
-
Materials : Target kinase, appropriate peptide substrate, ATP, inhibitor compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A kinase reaction is set up in a 384-well plate containing the kinase, substrate, and ATP in kinase buffer.
-
The inhibitor compounds are serially diluted and added to the wells. A DMSO control (no inhibitor) is included.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for both non-covalent binding and covalent modification.
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent and a luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Covalent Modification Analysis by Mass Spectrometry
This experiment confirms the formation of a covalent bond between the inhibitor and the target protein.
-
Materials : Target protein, inhibitor compounds, digestion buffer, reducing and alkylating agents (DTT and iodoacetamide), and a protease (e.g., trypsin).
-
Procedure :
-
The target protein is incubated with an excess of the inhibitor compound to ensure complete labeling.
-
The protein-inhibitor complex is denatured, reduced, and alkylated.
-
The protein is digested into smaller peptides using trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
The mass spectra are analyzed to identify the peptide containing the modified cysteine residue. The mass of this peptide will be increased by the molecular weight of the inhibitor, confirming covalent modification.[7]
-
Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the covalent inhibitor with a biologically relevant thiol, providing an indication of its potential for off-target reactivity.[4][5][6]
-
Materials : Inhibitor compounds, glutathione (GSH), phosphate buffer (pH 7.4).
-
Procedure :
-
The inhibitor compound is incubated with an excess of GSH in a phosphate buffer at 37°C.[4]
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
The reaction is quenched, and the concentration of the remaining parent inhibitor is measured by LC-MS.[4]
-
The natural logarithm of the parent compound concentration is plotted against time. The slope of this line is used to calculate the half-life (t½) of the compound in the presence of GSH.[4]
-
Mandatory Visualizations
Signaling Pathway: Covalent Inhibition of a Kinase
Caption: Covalent inhibition of a kinase signaling pathway by this compound.
Experimental Workflow: Mass Spectrometry for Covalent Adduct Confirmation
References
- 1. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
